molecular formula C6H5BrFNO2S B1272842 4-Bromo-3-fluorobenzenesulfonamide CAS No. 263349-73-1

4-Bromo-3-fluorobenzenesulfonamide

Numéro de catalogue: B1272842
Numéro CAS: 263349-73-1
Poids moléculaire: 254.08 g/mol
Clé InChI: QTICZSSQSQDJEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5BrFNO2S and its molecular weight is 254.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromo-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICZSSQSQDJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380908
Record name 4-Bromo-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263349-73-1
Record name 4-Bromo-3-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263349-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported in publicly accessible literature, this guide furnishes general methodologies and discusses its potential applications based on the characteristics of related compounds.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Its core structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅BrFNO₂S[1][2]
Linear Formula BrC₆H₃(F)SO₂NH₂[1]
Molecular Weight 254.08 g/mol [1][2]
CAS Number 263349-73-1[1][2]
Appearance Solid[1]
Melting Point 137-141 °C[1]
Boiling Point (Predicted) 360.1 ± 52.0 °C
Density (Predicted) 1.830 ± 0.06 g/cm³
pKa (Predicted) 9.68 ± 0.60

Synthesis

General Synthetic Workflow:

Synthesis Precursor 4-Bromo-3-fluorobenzenesulfonyl chloride Product This compound Precursor->Product Ammonolysis Reagent Ammonia (aq.) Reagent->Product Purification Purification (e.g., Recrystallization) Product->Purification CA_Inhibition Compound This compound Assay Carbonic Anhydrase Inhibition Assay Compound->Assay Data IC50 / Ki Determination Assay->Data Analysis Selectivity Profiling (against different CA isoforms) Data->Analysis Lead Lead Compound Identification Analysis->Lead

References

An In-depth Technical Guide to 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 263349-73-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzenesulfonamide, a key intermediate in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonamide. The presence of bromine, fluorine, and a sulfonamide group makes it a versatile building block for creating more complex molecules with potential biological activities. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 263349-73-1[1][2]
Molecular Formula C₆H₅BrFNO₂S[1][2]
Molecular Weight 254.08 g/mol [1][2]
Appearance Solid[2]
Melting Point Not specified
SMILES NS(=O)(=O)c1ccc(Br)c(F)c1[2]
InChI 1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)[2]
InChI Key QTICZSSQSQDJEX-UHFFFAOYSA-N[2]

Spectroscopic Data (Predicted)

While comprehensive, experimentally validated spectroscopic data for this compound is not widely published, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons and the amine protons of the sulfonamide group.
¹³C NMR Signals for the six aromatic carbons, with shifts influenced by the bromo, fluoro, and sulfonamide substituents.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the sulfonamide, S=O stretching (asymmetric and symmetric), and C-Br and C-F stretching.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis

A plausible and common method for the synthesis of this compound involves the amination of its corresponding sulfonyl chloride precursor, 4-bromo-3-fluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5)

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

G start 4-Bromo-3-fluorobenzenesulfonyl chloride product This compound start->product Amination reagent Ammonium Hydroxide reagent->product

Synthetic pathway for this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility is demonstrated in the development of dual autotaxin (ATX) and carbonic anhydrase (CA) inhibitors, which have potential applications in various therapeutic areas.

A United States patent (US11059794B2) describes the use of this compound in the synthesis of a key intermediate for these dual inhibitors.[4]

Experimental Protocol: Synthesis of a Piperidine Intermediate

This protocol is adapted from the general procedure described in patent US11059794B2.[4]

Materials:

  • This compound (CAS 263349-73-1)

  • A suitable piperidine derivative (e.g., tert-butyl 4-mercaptopiperidine-1-carboxylate)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus (if necessary)

Procedure:

  • To a stirred solution of the piperidine derivative in acetonitrile, add the base.

  • Add this compound to the mixture.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete.

  • Upon completion, the solvent can be removed under high vacuum to yield the desired product.

G start This compound product Heterocyclic Intermediate for ATX/CA Inhibitors start->product Nucleophilic Aromatic Substitution reagent1 Piperidine Derivative reagent1->product reagent2 Base reagent2->product

Role as a building block for ATX/CA inhibitors.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound.[2]

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its trifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists. The documented use of this compound in the synthesis of dual ATX/CA inhibitors highlights its relevance in contemporary drug discovery programs. Further research into the applications of this versatile intermediate is likely to uncover new opportunities for the development of innovative pharmaceuticals.

References

An In-depth Technical Guide to 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and characterization, and visualizes key workflows and logical relationships pertinent to its study.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound containing bromine, fluorine, and a sulfonamide functional group. These features make it a valuable building block in medicinal chemistry and materials science. Its key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Weight 254.08 g/mol [1][2]
Molecular Formula C₆H₅BrFNO₂S[1][2][3]
CAS Number 263349-73-1[1][2][4]
Appearance White to off-white solid[5]
Melting Point 137-141 °C[5]
Boiling Point 360.1 ± 52.0 °C (Predicted)[5]
Density 1.830 ± 0.06 g/cm³ (Predicted)[5]
pKa 9.68 ± 0.60 (Predicted)[5]
InChI Key QTICZSSQSQDJEX-UHFFFAOYSA-N[3]
SMILES NS(=O)(=O)c1ccc(Br)c(F)c1[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound and related compounds.

Step 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride The precursor, 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5), is commercially available.[] Its synthesis generally involves the chlorosulfonation of 1-bromo-2-fluorobenzene.

Step 2: Amination of 4-Bromo-3-fluorobenzenesulfonyl chloride The conversion of the sulfonyl chloride to the sulfonamide is a standard chemical transformation.

  • Dissolution: Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is completely consumed.

  • Work-up: Upon completion, quench the reaction with water. If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product.

The following are standard protocols for confirming the identity, purity, and stability of sulfonamide derivatives, adapted from methodologies for structurally similar compounds.[7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Unambiguous structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra at 298 K. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

B. Mass Spectrometry (MS)

  • Purpose: Molecular weight confirmation and fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, operating in both positive and negative ion modes to confirm the molecular ion peak ([M+H]⁺ or [M-H]⁻).

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: Quantitative purity determination.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to calculate purity as a percentage of the total detected area.

D. Thermal Analysis (DSC & TGA)

  • Purpose: To assess thermal stability and determine the melting point.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • TGA Method: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to monitor mass loss versus temperature.

  • DSC Method: Heat the sample from 30 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere to determine the melting endotherm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound and the logical relationships in its potential application.

Caption: Experimental workflow for the comprehensive characterization of this compound.

Caption: Logical relationships of this compound to potential therapeutic applications.

Biological and Medicinal Context

The sulfonamide functional group is a well-established pharmacophore, forming the basis for a wide range of therapeutic agents.[7] Benzenesulfonamide derivatives have been extensively studied and developed for various biological activities.

  • Antimicrobial and Anti-inflammatory Activity: Numerous benzenesulfonamide derivatives have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains.[8][9] Some have also shown potent in vivo anti-inflammatory properties.[8][9]

  • Enzyme Inhibition: The structural motif is crucial in the design of enzyme inhibitors. For instance, multi-halogenated precursors like 4-bromo-3-fluoroiodobenzene are used to synthesize highly selective and potent factor Xa inhibitors, which are important anticoagulant agents.[10]

  • Anticancer Potential: The sulfonamide group is present in several anticancer drugs. Its ability to bind to various biological targets makes it a privileged scaffold in oncology drug discovery.[7]

Given this context, this compound serves as a valuable starting material or intermediate for the synthesis of novel, biologically active compounds. The presence of bromine and fluorine atoms provides specific steric and electronic properties and offers sites for further chemical modification, such as through metal-catalyzed cross-coupling reactions.[10] Its thorough characterization is a critical first step for its application in research and drug development.[7]

References

In-Depth Technical Guide: 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a plausible synthetic pathway with a general experimental protocol, and its potential applications, particularly in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₅BrFNO₂S. The structural formula is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group (-SO₂NH₂). The substitution pattern is crucial for its chemical reactivity and biological activity.

The structure of this compound can be visualized as follows:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference
Molecular Formula C₆H₅BrFNO₂S[1][2]
Molecular Weight 254.08 g/mol [1][2]
CAS Number 263349-73-1[1][2]
Appearance Solid[1]
SMILES NS(=O)(=O)c1ccc(Br)c(F)c1[1]
InChI 1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)[1]
InChIKey QTICZSSQSQDJEX-UHFFFAOYSA-N[1]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available fluorobenzene. The general synthetic route involves the formation of a key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride, followed by amination.

Synthesis_Pathway A Fluorobenzene B 4-Bromo-3-fluorobenzoic Acid A->B Acylation & Bromination C 4-Bromo-3-fluorobenzenesulfonyl Chloride B->C Chlorosulfonation D This compound C->D Amination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for the Synthesis of 4-Bromo-3-fluorobenzoic Acid

A plausible method for the synthesis of 3-bromo-4-fluorobenzoic acid involves the acylation of fluorobenzene followed by bromination and oxidation.[3]

  • Step 1: Acylation of Fluorobenzene: To a mixture of fluorobenzene and aluminum chloride, acetyl chloride is added dropwise under gentle cooling (30-35 °C). The reaction mixture is then heated to 50-60 °C to complete the reaction.

  • Step 2: Bromination: Bromine is added to the reaction mixture at an elevated temperature (90-100 °C) and stirred for approximately one hour.

  • Step 3: Work-up and Oxidation: The hot reaction mixture is poured onto ice, and the precipitated product is filtered and washed. The crude product is then treated with a hypochlorite solution to yield 3-bromo-4-fluorobenzoic acid.

Experimental Protocol for the Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride

The conversion of 4-bromo-3-fluorobenzoic acid to the corresponding sulfonyl chloride is a standard transformation in organic synthesis.

  • Procedure: 4-Bromo-3-fluorobenzoic acid can be reacted with chlorosulfonic acid. The reaction mixture is heated to drive the reaction to completion. After cooling, the mixture is carefully poured onto crushed ice to precipitate the sulfonyl chloride. The product is then filtered, washed with cold water, and dried.

Experimental Protocol for the Synthesis of this compound

The final step is the amination of the sulfonyl chloride.

  • Procedure: 4-Bromo-3-fluorobenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., tetrahydrofuran or dioxane).[4] The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol-water.

Applications in Drug Development

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases and protein kinases.[5][6] The specific substitution pattern of this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Potential as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7][8] The sulfonamide group can act as a hydrogen bond donor and acceptor, which is a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. The bromo and fluoro substituents on the phenyl ring provide opportunities for further chemical modification to enhance potency and selectivity for specific kinase targets.[6][9]

Potential as a Carbonic Anhydrase Inhibitor Scaffold

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][10] Sulfonamides are the classical inhibitors of CAs and are used clinically as diuretics and antiglaucoma agents.[11][12][13] The unsubstituted sulfonamide group of this compound is the key pharmacophore for CA inhibition, binding to the zinc ion in the active site. The substituted phenyl ring can be modified to achieve isoform-selective inhibition, which is a major goal in the development of new CA inhibitors for various therapeutic applications, including cancer therapy where specific CA isoforms are overexpressed.[5][10]

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The presence of multiple functional groups, including the reactive sulfonamide and sites for further derivatization on the aromatic ring, makes it a valuable starting material for the generation of compound libraries targeting enzymes such as protein kinases and carbonic anhydrases. Further investigation into the biological activities of derivatives of this compound could lead to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-fluorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development activities.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available starting material, 1-bromo-2-fluorobenzene. The synthetic route involves:

  • Chlorosulfonation: The electrophilic substitution of 1-bromo-2-fluorobenzene with chlorosulfonic acid to yield the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride.

  • Ammonolysis: The reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with an ammonia source to produce the final product, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

G A 1-Bromo-2-fluorobenzene B 4-Bromo-3-fluorobenzenesulfonyl chloride A->B Chlorosulfonic acid (HSO3Cl) Electrophilic Aromatic Substitution C This compound B->C Ammonia (NH3) Nucleophilic Acyl Substitution (Ammonolysis) G cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination His His Zn(II)->His coordination (x3) Inhibited Enzyme Inhibited Enzyme Complex Zn(II)->Inhibited Enzyme Sulfonamide R-SO2NH2 Sulfonamide->Zn(II) displaces H2O and binds Sulfonamide->Inhibited Enzyme Blockage of Catalysis Blockage of Catalysis Inhibited Enzyme->Blockage of Catalysis CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 CA Catalysis HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+

4-Bromo-3-fluorobenzenesulfonamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-fluorobenzenesulfonamide is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonamide group on a benzene ring, provides a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of innovative therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Factor Xa inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 263349-73-1
Molecular Formula C₆H₅BrFNO₂S[1]
Molecular Weight 254.08 g/mol [1]
Melting Point 141-143 °C[2]
Appearance Solid

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1-bromo-2-fluorobenzene. The overall synthetic pathway involves chlorosulfonation followed by amidation.

Synthesis A 1-Bromo-2-fluorobenzene B 4-Bromo-3-fluorobenzenesulfonyl chloride A->B Chlorosulfonic acid C This compound B->C Ammonia

Caption: Synthetic route to this compound.

Step 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution of 1-bromo-2-fluorobenzene with chlorosulfonic acid. The directing effects of the bromo and fluoro substituents guide the sulfonyl chloride group primarily to the para position relative to the bromine atom.

Experimental Protocol (Analogous Procedure):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid (4-5 equivalents).

  • Addition of Starting Material: Cool the flask in an ice-water bath. Slowly add 1-bromo-2-fluorobenzene (1 equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-bromo-3-fluorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like chloroform or by column chromatography.

Step 2: Synthesis of this compound

The final step is the amidation of the synthesized 4-bromo-3-fluorobenzenesulfonyl chloride using an ammonia source.

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization to yield pure this compound.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable building block for the synthesis of complex, biologically active molecules. The bromine atom serves as a handle for cross-coupling reactions, the sulfonamide group can participate in hydrogen bonding interactions with biological targets, and the fluorine atom can enhance metabolic stability and binding affinity.

Intermediate in the Synthesis of BET-PROTACs

PROTAC cluster_0 PROTAC Molecule A Target Protein Ligand B Linker A->B D Target Protein (e.g., BET) A->D binds C E3 Ligase Ligand (derived from This compound) B->C E E3 Ubiquitin Ligase C->E binds F Ubiquitination & Degradation D->F leads to E->F mediates

Caption: Role of this compound in PROTACs.

Precursor for Factor Xa Inhibitors

Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Apixaban is a widely used direct Factor Xa inhibitor.[6][7][8] Analogues of apixaban and other Factor Xa inhibitors can be synthesized using this compound as a starting material. The sulfonamide group can act as a key pharmacophoric feature, while the bromo-fluorophenyl moiety can be modified through cross-coupling reactions to introduce other necessary structural elements for potent and selective inhibition.

FXa_Inhibitor A This compound B Intermediate for Cross-Coupling A->B Functionalization C Factor Xa Inhibitor (e.g., Apixaban Analogue) B->C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthesis of Factor Xa inhibitors.

Key Reactions of this compound

The chemical versatility of this compound stems from the reactivity of its functional groups.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation/Arylation Alkyl/aryl halides, base (e.g., K₂CO₃, NaH)N-substituted sulfonamides
Suzuki Coupling Boronic acids/esters, Pd catalyst, baseBiaryl sulfonamides
Buchwald-Hartwig Amination Amines, Pd catalyst, baseN-aryl sulfonamides
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, baseAlkynylphenyl sulfonamides

Experimental Protocol for Suzuki Coupling (General Procedure):

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery. Its unique combination of reactive sites allows for the straightforward construction of complex molecules with potential therapeutic applications. The ability to undergo a variety of cross-coupling and substitution reactions makes it an attractive starting material for the synthesis of novel PROTACs, Factor Xa inhibitors, and other biologically active compounds. The synthetic routes and reaction protocols outlined in this guide provide a foundation for researchers to explore the full potential of this important chemical building block.

References

physical and chemical properties of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence of bromine and fluorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity and target selectivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols and potential biological context.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. Experimental data for this compound is limited in the public domain; therefore, where experimental values are unavailable, predicted data from computational models are included and noted.

Table 1: Physical and Chemical Identifiers of this compound

PropertyValueSource
CAS Number 263349-73-1[1][2]
Molecular Formula C₆H₅BrFNO₂S[1][2]
Molecular Weight 254.08 g/mol [1][2]
Appearance Solid[1]
Melting Point 137-141 °C[1]
Boiling Point (Predicted) 360.1 ± 52.0 °C
pKa (Predicted) 9.68 ± 0.60
InChI 1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)[1]
SMILES C1=CC(=C(C=C1S(=O)(=O)N)F)Br

Spectroscopic Data

Table 2: Predicted and Representative Spectroscopic Data

TechniqueExpected/Representative Data
¹H NMR Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.
¹³C NMR Aromatic carbons would resonate in the δ 110-145 ppm region. The carbon bearing the fluorine atom would exhibit a large C-F coupling constant. The carbon attached to the bromine would be influenced by the heavy atom effect.
IR (Infrared) Spectroscopy Characteristic peaks would include N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹), asymmetric and symmetric S=O stretching (~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Fragmentation would likely involve the loss of SO₂ and cleavage of the sulfonamide bond.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds via the ammonolysis of its corresponding sulfonyl chloride precursor, 4-bromo-3-fluorobenzenesulfonyl chloride. While a specific protocol for this exact compound is not widely published, a general and adaptable experimental procedure based on the synthesis of similar sulfonamides is provided below.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start 4-Bromo-3-fluorobenzenesulfonyl chloride in a suitable solvent (e.g., THF, Dioxane) ReactionVessel Stirring at 0 °C to room temperature Start->ReactionVessel Add dropwise Reagent Aqueous Ammonia (excess) Reagent->ReactionVessel Quench Addition of water ReactionVessel->Quench After reaction completion Extract Extraction with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Washing of organic layer (e.g., with brine) Extract->Wash Dry Drying over anhydrous sodium sulfate Wash->Dry Evaporate Solvent evaporation Dry->Evaporate Purify Purification (e.g., Recrystallization or Column Chromatography) Evaporate->Purify End This compound (Final Product) Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Ammonolysis: To the cooled solution, add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available in the public domain. However, the benzenesulfonamide scaffold is a common feature in many biologically active molecules, particularly as enzyme inhibitors.

One of the most well-characterized targets of benzenesulfonamides is the family of carbonic anhydrases (CAs) . These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are also known to exhibit anticancer and antimicrobial activities through various other mechanisms.

The following diagram illustrates a generalized signaling pathway for carbonic anhydrase IX (CA-IX), a tumor-associated isoform, and indicates the hypothetical point of inhibition by a sulfonamide-based drug. This is presented as a representative example of a potential mechanism of action for this compound, pending experimental validation.

Hypothetical Signaling Pathway Inhibition by a Sulfonamide Derivative

Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cellular Processes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA-IX) (Upregulation) HIF1a->CAIX Induces expression pH_Regulation Extracellular Acidification & Intracellular Alkalinization CAIX->pH_Regulation Catalyzes CO₂ hydration TumorProgression Tumor Proliferation, Invasion, and Metastasis pH_Regulation->TumorProgression Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CAIX Inhibits

Caption: A potential mechanism of action via inhibition of carbonic anhydrase IX.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. While the currently available data on its specific physical, chemical, and biological properties are limited, this guide provides a foundational understanding based on existing information and knowledge of related compounds. Further experimental characterization of its spectroscopic properties, solubility, and biological activity is warranted to fully elucidate its potential and guide its application in the development of new medicines. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and analysis of this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety protocols and handling requirements for 4-Bromo-3-fluorobenzenesulfonamide, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 263349-73-1[1]
Molecular Formula C₆H₅BrFNO₂S[1]
Molecular Weight 254.08 g/mol [1]
Appearance Solid
Melting Point 137-141 °C
SMILES String NS(=O)(=O)c1ccc(Br)c(F)c1
InChI Key QTICZSSQSQDJEX-UHFFFAOYSA-N

Hazard Identification and Safety Precautions

While specific hazard statements for this compound are not detailed in the provided search results, related compounds with similar structural motifs (brominated and fluorinated benzene rings, sulfonamide groups) are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with a high degree of caution.

Hazard ClassPrecautionary Measures
Skin Irritation Avoid contact with skin. Wear protective gloves and clothing.[2][3]
Eye Irritation Causes serious eye irritation.[2] Wear safety glasses with side shields or chemical goggles.[5]
Respiratory Irritation May cause respiratory irritation.[2][4] Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[2]

General advice is to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk.

3.1. General Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][5][8]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield.[6][7]

    • Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[6][7]

    • Respiratory Protection : If handling outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][7]

  • Hygiene Measures : Wash hands thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in the handling area.[5] Launder work clothes separately.

3.2. Storage Protocol

  • Container : Keep the container tightly closed when not in use.[2][5][9]

  • Environment : Store in a dry, cool, and well-ventilated area.[5][6]

  • Incompatibilities : Keep away from strong oxidizing agents.[6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Function B Don Personal Protective Equipment (PPE) A->B C Ensure Emergency Equipment is Accessible B->C D Transfer Compound Inside Fume Hood C->D Proceed to Handling E Minimize Dust Generation D->E F Keep Container Closed When Not in Use E->F G Clean and Decontaminate Work Area F->G Proceed to Post-Handling H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1. First-Aid Measures

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2][5][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][5]

  • Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice.[5][9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[2][5][9] Continue rinsing and seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[5][9] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2][9]

G cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Event Occurs Inhalation Inhalation? Start->Inhalation Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Ingestion Ingestion? Start->Ingestion Action_Inhale Move to fresh air. Keep comfortable. If breathing is difficult, give oxygen. Inhalation->Action_Inhale Yes Action_Skin Remove contaminated clothing. Wash with soap and water for 15 min. Skin->Action_Skin Yes Action_Eye Rinse with water for 15 min. Remove contact lenses. Continue rinsing. Eye->Action_Eye Yes Action_Ingest Rinse mouth. DO NOT induce vomiting. Ingestion->Action_Ingest Yes Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical If irritation persists Action_Eye->Medical Action_Ingest->Medical

Decision-making workflow for first-aid response to exposure.

4.2. Accidental Release Measures

  • Personal Precautions : Evacuate personnel from the area.[11] Ensure adequate ventilation.[9] Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment as described in Section 3.1.

  • Containment and Cleaning : Sweep up the spilled solid, avoiding dust generation.[9] Use vacuum equipment for collection where practical.[9] Place the material into a suitable, labeled container for disposal.

  • Environmental Precautions : Prevent the spilled material from entering drains, sewers, or waterways.[9]

Fire-Fighting Measures

  • Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as CO₂, dry chemical powder, or foam.[8][9]

  • Special Hazards : Combustion may produce toxic fumes of carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[9]

  • Protective Equipment : Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3][9]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[8][9] The material should be disposed of at an approved waste disposal plant.[2][8] Do not allow the product to enter drains.[11]

Disclaimer: This guide is intended for informational purposes only and is based on available safety data for this and structurally related compounds. A thorough risk assessment should be conducted before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

References

A Technical Guide to the Solubility of 4-Bromo-3-fluorobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of chemical and pharmaceutical development. Solubility, in particular, is a critical parameter that dictates formulation strategies, reaction conditions, and bioavailability. This technical guide addresses the solubility of 4-Bromo-3-fluorobenzenesulfonamide. Due to a lack of publicly available quantitative solubility data for this compound in common organic solvents, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies based on established protocols for solubility assessment and presents a logical workflow to guide researchers in generating reliable and reproducible data.

Compound Profile: this compound

Before assessing its solubility, it is essential to understand the basic physicochemical properties of the target compound.

PropertyValue
CAS Number 263349-73-1[1][2]
Molecular Formula C₆H₅BrFNO₂S[1][2]
Molecular Weight 254.08 g/mol [1][2]
Appearance Solid[1]
Melting Point 137 - 141 °C

Solubility Data

A thorough review of scientific literature and chemical databases reveals a gap in quantitative solubility data for this compound in common organic solvents. A safety data sheet notes that the compound is insoluble in water, which suggests that its mobility in the environment is low.

Given the absence of specific data points, the following table is provided as a template for researchers to populate upon experimental determination. It is structured to allow for a clear and comparative summary of solubility in various solvents at a standard temperature.

Table 2.1: Experimentally Determined Solubility of this compound (Template)

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound. This method is considered the gold standard for its reliability.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of high-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, DMF, DMSO)

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Thermostatically controlled orbital shaker or water bath

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a period sufficient to ensure equilibrium is achieved. A duration of 24 to 48 hours is typical for most compounds. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change over time.

  • Sample Separation:

    • After equilibration, allow the vials to rest in the temperature-controlled environment for approximately 30 minutes to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The filtration should be performed quickly to minimize any potential temperature changes.

  • Analysis and Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

      • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A calibration curve must be generated using standard solutions of the compound of known concentrations.

      • UV-Vis Spectrophotometry: This method can be used if the compound has a unique chromophore and the solvent is transparent in the relevant UV-Vis region. A calibration curve based on absorbance at the wavelength of maximum absorbance (λmax) is required.

Calculation of Solubility

The solubility is calculated from the quantified concentration of the diluted sample, taking into account the dilution factor.

  • Solubility (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor

  • Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight ( g/mol )

Visualized Workflow for Solubility Determination

The logical flow of the experimental protocol can be visualized to provide a clear, high-level overview of the process.

G prep 1. Preparation Add excess solute to a known volume of solvent in vials. equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours). prep->equilibrate Establish Equilibrium separate 3. Phase Separation Filter supernatant to remove undissolved solid. equilibrate->separate Isolate Saturated Solution quantify 4. Quantification Analyze filtrate concentration (e.g., via HPLC). separate->quantify Measure Solute Amount calc 5. Calculation Calculate solubility from concentration and dilution factor. quantify->calc Determine Final Value

Caption: Logical workflow for the experimental determination of thermodynamic solubility.

Conclusion

While existing literature does not provide specific solubility values for this compound in organic solvents, this guide equips researchers with the necessary framework to generate this crucial data. The detailed shake-flask protocol and logical workflow diagram offer a robust and reliable methodology for determining the thermodynamic solubility. The resulting data will be invaluable for a wide range of applications, from synthetic chemistry and purification to the formulation development of new chemical entities.

References

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of the therapeutic properties of benzenesulfonamide derivatives marks a pivotal moment in the history of medicine, heralding the dawn of the age of chemotherapy. From the first synthetic antibacterial agents to a diverse array of modern drugs targeting a multitude of diseases, the benzenesulfonamide scaffold has proven to be a remarkably versatile platform for drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, detailing their evolution from simple dyes to sophisticated therapeutic agents. It incorporates quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a thorough resource for researchers and professionals in the field.

The Antibacterial Revolution: From a Red Dye to a "Miracle" Drug

The story of benzenesulfonamide derivatives begins in the early 20th century at the laboratories of the German chemical conglomerate IG Farben. There, a team of chemists, including Fritz Mietzsch and Joseph Klarer, were synthesizing a series of azo dyes. In 1932, the pathologist and bacteriologist Gerhard Domagk, driven by the urgent need for effective treatments against bacterial infections, began systematically screening these dyes for in vivo antibacterial activity.[1][2] His persistence led to a groundbreaking discovery: a red dye named Prontosil rubrum was highly effective in protecting mice from lethal streptococcal infections.[2][3]

A particularly compelling testament to Prontosil's efficacy came from Domagk's own life. When his daughter contracted a severe streptococcal infection from a needle prick, facing the grim possibility of amputation, Domagk administered Prontosil, which led to her complete recovery.[4][5] Following extensive preclinical testing, Domagk published his seminal findings in 1935, a discovery that would earn him the 1939 Nobel Prize in Physiology or Medicine.[5][6]

The initial success of Prontosil was met with a crucial scientific question: the dye was active in vivo but inert in vitro.[7] In 1935, a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, unraveled this mystery. They demonstrated that Prontosil is a prodrug, metabolized in the body to release the active antibacterial agent, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[8][9] This revelation was a turning point, as sulfanilamide was a much simpler, colorless compound that had been synthesized in 1908 and was not patentable as an antibacterial agent.

The discovery of sulfanilamide's activity unleashed a torrent of research into related compounds, leading to the development of a vast family of "sulfa drugs" with improved efficacy, broader spectrum of activity, and reduced toxicity.[7]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is essential for the synthesis of folic acid, a crucial cofactor for the production of nucleotides and certain amino acids. Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.[9]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they prevent the incorporation of PABA into dihydropteroic acid, thus halting the folic acid synthesis pathway and inhibiting bacterial growth.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibitor Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Diagram 1: Mechanism of Action of Sulfonamides.
Quantitative Data: Antibacterial Activity of Sulfonamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected sulfonamide derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Sulfonamide DerivativeEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
Sulfanilamide>1024256-1024
Sulfathiazole64-2568-64
Sulfadiazine16-1284-32
Sulfamethoxazole8-642-16
Sulfisoxazole4-321-8
Note: MIC values can vary depending on the specific strain and testing conditions.[10][11][12][13]
Experimental Protocols

This protocol is a standard method for determining the MIC of an antimicrobial agent.[14][15]

Materials:

  • Test sulfonamide compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% w/v)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB directly in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with the diluted bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, the endpoint is often read as ≥80% inhibition of growth compared to the growth control.[14]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sulfonamide Serial Dilutions in 96-well plate C Inoculate wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate plate at 35-37°C for 16-20h C->D E Visually inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Diagram 2: MIC Assay Workflow.

Beyond Bacteria: The Expansion of Benzenesulfonamide Derivatives

The success of antibacterial sulfonamides spurred further investigation into the therapeutic potential of the benzenesulfonamide scaffold, leading to the discovery of new classes of drugs with diverse pharmacological activities.

Diuretics: The Thiazide Revolution

In the 1950s, researchers at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, were investigating sulfonamide derivatives as carbonic anhydrase inhibitors.[16] Their work led to the synthesis of chlorothiazide in 1957, the first orally active and potent diuretic that significantly increased the excretion of sodium and chloride without causing significant metabolic acidosis.[16] This discovery revolutionized the treatment of edema and hypertension.

Mechanism of Action: Thiazide diuretics act by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the nephron, thereby reducing the reabsorption of sodium and chloride ions and leading to increased water excretion.

Synthesis of Chlorothiazide: The synthesis of chlorothiazide typically involves the reaction of 3-chloroaniline with chlorosulfonic acid, followed by amination and subsequent cyclization with formic acid.[17][18][19]

Antidiabetic Agents: The Dawn of Oral Hypoglycemics

The hypoglycemic side effects of some sulfonamide antibiotics were observed as early as the 1940s. In 1942, Marcel Janbon and his colleagues noted that a sulfonamide derivative induced hypoglycemia in patients being treated for typhoid fever. This observation was further investigated by Auguste Loubatières, who demonstrated that these compounds stimulate insulin secretion from the pancreas. These findings paved the way for the development of the sulfonylureas, the first class of oral hypoglycemic agents for the treatment of type 2 diabetes. Tolbutamide, the first commercially successful sulfonylurea, was introduced in the 1950s.

Mechanism of Action: Sulfonylureas bind to and block the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This blockage leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

Synthesis of Tolbutamide: A common synthetic route to tolbutamide involves the reaction of p-toluenesulfonamide with n-butyl isocyanate.[20][21][22][23]

Anti-inflammatory Drugs: The Rise of Selective COX-2 Inhibitors

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s provided a new therapeutic target for anti-inflammatory drugs. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. This led to the hypothesis that selective inhibition of COX-2 could provide anti-inflammatory and analgesic effects with reduced gastrointestinal side effects associated with non-selective NSAIDs.

A team at Searle (later part of Pfizer) developed a series of diarylheterocyclic compounds, leading to the discovery of celecoxib, the first selective COX-2 inhibitor, which was approved for medical use in 1998.[24]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity is attributed to the presence of a sulfonamide side chain that fits into a specific side pocket of the COX-2 active site.

Drug_Development_Timeline cluster_antibacterial Antibacterial Sulfonamides cluster_diuretic Diuretics cluster_antidiabetic Antidiabetic Agents cluster_cox2 COX-2 Inhibitors Prontosil 1932: Prontosil (Domagk) Sulfanilamide 1935: Sulfanilamide (Tréfouël et al.) Prontosil->Sulfanilamide Metabolized to Chlorothiazide 1957: Chlorothiazide (Merck) Tolbutamide 1950s: Tolbutamide Celecoxib 1998: Celecoxib (Searle/Pfizer)

Diagram 3: Timeline of Key Benzenesulfonamide Derivative Discoveries.
Quantitative Data: Enzyme Inhibition

The following table presents the 50% inhibitory concentration (IC50) values for representative benzenesulfonamide derivatives against their respective target enzymes.

CompoundTarget EnzymeIC50 (nM)
AcetazolamideCarbonic Anhydrase II~12
CelecoxibCOX-2~40
RofecoxibCOX-2~18
ValdecoxibCOX-2~5
Note: IC50 values can vary depending on the assay conditions.[2][25][26][27][28][29][30]
Experimental Protocols

This protocol describes a common method for screening COX-2 inhibitors.[1][3][31][32][33]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

  • Arachidonic acid (substrate)

  • Celecoxib (as a positive control inhibitor)

  • Test sulfonamide compounds

  • 96-well black microtiter plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Addition: Add the test sulfonamide compounds and controls (celecoxib and a vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This protocol is based on the esterase activity of carbonic anhydrase.[34][35][36][37]

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • p-Nitrophenyl acetate (substrate)

  • Acetazolamide (as a positive control inhibitor)

  • Test sulfonamide compounds

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Addition: Add the test sulfonamide compounds and controls (acetazolamide and a vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add the carbonic anhydrase solution to all wells except for a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at room temperature for a specified time.

  • Reaction Initiation: Initiate the reaction by adding the p-nitrophenyl acetate substrate. The hydrolysis of p-nitrophenyl acetate by carbonic anhydrase produces the yellow-colored p-nitrophenolate.

  • Measurement: Measure the absorbance at 400-405 nm at several time points.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration and determine the percentage of inhibition to calculate the IC50 value.

Conclusion

The discovery and development of benzenesulfonamide derivatives represent a remarkable journey of scientific inquiry, serendipity, and rational drug design. From the initial breakthrough with Prontosil, which revolutionized the treatment of bacterial infections, the benzenesulfonamide scaffold has given rise to a diverse and indispensable arsenal of therapeutic agents. The ongoing exploration of this versatile chemical structure continues to yield novel compounds with a wide range of biological activities, underscoring its enduring importance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of this fascinating history, equipping researchers and scientists with the foundational knowledge and technical details to appreciate and build upon this rich legacy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-3-fluorobenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the chlorosulfonation of 1-bromo-2-fluorobenzene to yield the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride. This intermediate is subsequently converted to the final product through amidation.

Physicochemical Data

A summary of the key quantitative data for the starting material, intermediate, and final product is presented in the table below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Bromo-2-fluorobenzeneBrC₆H₄FC₆H₄BrF175.00-36175-176
4-Bromo-3-fluorobenzenesulfonyl chlorideBrC₆H₃(F)SO₂ClC₆H₃BrClFO₂S273.5148-52N/A
This compoundBrC₆H₃(F)SO₂NH₂C₆H₅BrFNO₂S254.08158-162N/A

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride

This procedure details the chlorosulfonation of 1-bromo-2-fluorobenzene.

Materials:

  • 1-Bromo-2-fluorobenzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (4 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 1-bromo-2-fluorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-bromo-3-fluorobenzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Part 2: Synthesis of this compound

This procedure outlines the amidation of 4-bromo-3-fluorobenzenesulfonyl chloride.

Materials:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% aqueous solution)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution (5-10 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the pure product as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Synthesis_Workflow Synthesis of this compound Start 1-Bromo-2-fluorobenzene Step1 Chlorosulfonation (+ Chlorosulfonic Acid) Start->Step1 Intermediate 4-Bromo-3-fluorobenzenesulfonyl chloride Step1->Intermediate Step2 Amidation (+ Ammonium Hydroxide) Intermediate->Step2 Product This compound Step2->Product

Application Notes and Protocols for 4-Bromo-3-fluorobenzenesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic utility, and detailed experimental protocols for 4-Bromo-3-fluorobenzenesulfonamide. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its dual reactivity, enabling selective functionalization at either the bromine or fluorine position.

Overview of Reactivity

This compound possesses two key reactive sites on its aromatic ring: a bromine atom at the 4-position and a fluorine atom at the 3-position. The sulfonamide group acts as a moderate electron-withdrawing group, influencing the reactivity of these halogens.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more stable carbon-fluorine bond. Consequently, reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination selectively occur at the 4-position, leaving the fluorine atom intact.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing sulfonamide group activates the aromatic ring towards nucleophilic attack. In SNAr reactions, the highly electronegative fluorine atom is a better leaving group than bromine, facilitating substitution at the 3-position.[1][2][3][4] This reactivity is enhanced by the ortho/para directing effect of the sulfonamide group, which stabilizes the intermediate Meisenheimer complex.[5]

This differential reactivity allows for a stepwise and regioselective functionalization of the molecule, making it a valuable scaffold in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[6][7]

Synthesis of this compound

A common synthetic route to this compound involves the sulfonation of 1-bromo-2-fluorobenzene, followed by amination of the resulting sulfonyl chloride.

Experimental Protocol:
  • Sulfonation: 1-bromo-2-fluorobenzene is reacted with chlorosulfonic acid, typically at reduced temperatures, to yield 4-bromo-3-fluorobenzenesulfonyl chloride.

  • Amination: The crude 4-bromo-3-fluorobenzenesulfonyl chloride is then carefully treated with an aqueous solution of ammonia to afford the desired this compound.

A detailed, cited experimental protocol with quantitative data was not available in the search results. The above represents a general synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between this compound and various boronic acids or their esters. This reaction is fundamental for the synthesis of biaryl sulfonamides.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Arylboronic Acid (R-B(OH)2) Arylboronic Acid (R-B(OH)2) Arylboronic Acid (R-B(OH)2)->Transmetalation Complex Base Base Base->Transmetalation Complex Transmetalation Complex->Pd(0)L2 Biaryl Sulfonamide Biaryl Sulfonamide Transmetalation Complex->Biaryl Sulfonamide Reductive Elimination Buchwald_Hartwig This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Palladium-Amido Complex Palladium-Amido Complex Oxidative Addition Complex->Palladium-Amido Complex Amine Coordination & Deprotonation Amine (R2NH) Amine (R2NH) Amine (R2NH)->Palladium-Amido Complex Base Base Base->Palladium-Amido Complex Palladium-Amido Complex->Pd(0)L2 N-Aryl Sulfonamide N-Aryl Sulfonamide Palladium-Amido Complex->N-Aryl Sulfonamide Reductive Elimination SNAr This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Elimination of F- Workflow cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_reactions Reactions cluster_products Products 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene This compound This compound 1-Bromo-2-fluorobenzene->this compound Sulfonation, Amination Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig SNAr SNAr This compound->SNAr Biaryl Sulfonamides Biaryl Sulfonamides Suzuki-Miyaura->Biaryl Sulfonamides N-Aryl Sulfonamides N-Aryl Sulfonamides Buchwald-Hartwig->N-Aryl Sulfonamides 3-Substituted Sulfonamides 3-Substituted Sulfonamides SNAr->3-Substituted Sulfonamides

References

Application Notes and Protocols for 4-Bromo-3-fluorobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-bromo-3-fluorobenzenesulfonamide as a scaffold in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for evaluating the biological activities of derivatives are also presented.

Introduction

This compound is a halogenated aromatic sulfonamide that represents a versatile starting point for the synthesis of a diverse range of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibacterial, antiviral, and anticancer agents. The presence of bromine and fluorine atoms on the benzene ring offers opportunities for further chemical modification and can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

While specific biological data for this compound is not extensively available in the public domain, its structural motifs are present in compounds that exhibit a variety of pharmacological activities. These notes will explore the potential applications of this scaffold based on the biological profiles of its derivatives and provide standardized protocols for their evaluation.

Potential Therapeutic Applications and Quantitative Data of Derivatives

Derivatives of benzenesulfonamides, including those with halogen substitutions, have shown promise in several therapeutic areas. The following table summarizes the quantitative data for various classes of benzenesulfonamide derivatives, illustrating the potential of the this compound scaffold.

Target ClassDerivative ClassExample TargetQuantitative Data (IC₅₀/Kᵢ)Reference
Anticancer Benzenesulfonamide DerivativesCarbonic Anhydrase IX (CA IX)Kᵢ: 1.5 - 38.9 nM[1]
Benzenesulfonamide DerivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)IC₅₀: 23.10 - 63.40 nM[2]
Pyrazoline BenzenesulfonamidesMatrix Metalloproteinases (MMP-2, MMP-9)Potent Inhibition (Specific IC₅₀ not cited)[3]
Benzenesulfonamide DerivativesGlyoxalase I (Glo1)IC₅₀: 0.39 µM[4]
Antidiabetic Fluorinated Benzenesulfonic Estersα-GlucosidaseIC₅₀: 3.1 - 23.1 µM[5]
Fluorinated Benzenesulfonic Estersα-AmylaseIC₅₀: 5.9 - 11.9 µM[5]
Neurodegenerative Diseases Fluorinated Benzyloxy ChalconesMonoamine Oxidase B (MAO-B)IC₅₀: 0.0053 µM[6]
Antimicrobial N-acyl-L-valine derivatives with a 4-[(4-bromophenyl)sulfonyl]phenyl fragmentBacterial StrainsMIC values reported[7]
Antioxidant 2-aminothiazole sulfonamide derivativesDPPH radical scavenging%DPPH = 90.09 %[8]

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted derivatives of this compound and for the evaluation of their potential biological activities.

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives, which can be adapted based on the specific amine used.

Materials:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1.1 eq) to the solution, followed by the slow addition of triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted this compound derivative.

  • Characterize the final product by appropriate analytical methods (e.g., NMR, MS, IR).

Enzyme Inhibition Assays

This stopped-flow spectrophotometric assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.[9]

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)

  • This compound derivative (inhibitor)

  • Tris buffer (pH 7.5)

  • CO₂-saturated water

  • Phenol red indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the inhibitor at various concentrations in a suitable solvent (e.g., DMSO).

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water containing the inhibitor and phenol red.

  • Monitor the change in absorbance at the wavelength corresponding to the color change of phenol red as the pH decreases due to the formation of carbonic acid.

  • The initial rates of the reaction are recorded.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, often using a luminescence-based method that quantifies ATP consumption.[10][11][12]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • This compound derivative (inhibitor)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor in kinase assay buffer.

  • Add the inhibitor solutions to the wells of the 96-well plate.

  • Add the VEGFR-2 enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound derivative (test compound)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Antioxidant Activity Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[15]

Materials:

  • DPPH solution in methanol

  • This compound derivative (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare various concentrations of the test compound and the positive control in methanol.

  • Add the test compound solutions to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

General Synthetic Workflow

G start 4-Bromo-3-fluorobenzenesulfonyl chloride reaction N-Sulfonylation (Base, Solvent) start->reaction amine Primary or Secondary Amine (R-NHR') amine->reaction product N-Substituted This compound reaction->product evaluation Biological Evaluation (e.g., Enzyme Inhibition, Antimicrobial Assay) product->evaluation

Caption: Synthetic workflow for N-substituted derivatives.

Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions mix Mix Inhibitor, Enzyme, and Substrate prep_inhibitor->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution prep_substrate->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Activity (e.g., Absorbance, Luminescence) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathway Context: VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Inhibitor Benzenesulfonamide Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Signaling Response Cellular Responses (Proliferation, Migration, Angiogenesis) Signaling->Response

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes & Protocols: Preparation of 4-Bromo-3-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-fluorobenzenesulfonamide and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] The specific substitution pattern of a bromine atom and a fluorine atom on the phenyl ring provides unique electronic properties and serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular scaffolds.[4]

This document provides detailed protocols for the synthesis of the key intermediate, 4-Bromo-3-fluorobenzenesulfonyl chloride, its conversion to the parent this compound, and subsequent derivatization.

Core Synthetic Pathways

The preparation of this compound derivatives typically follows a two-stage process. The first stage involves the synthesis of the core sulfonamide structure, which then serves as a versatile intermediate for further functionalization in the second stage.

G A 4-Bromo-3-fluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl) C 4-Bromo-3-fluorobenzenesulfonyl Chloride B->C Sulfonation (SO₂, CuCl) D This compound C->D Ammonolysis (NH₃) E N-Substituted Derivatives D->E N-Alkylation / N-Acylation F Aryl/Alkyl-Coupled Derivatives D->F Cross-Coupling (e.g., Suzuki, Buchwald)

References

Application Notes and Protocols: 4-Bromo-3-fluorobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromo-3-fluorobenzenesulfonamide as a potential enzyme inhibitor, with a specific focus on its likely activity against carbonic anhydrases (CAs). Benzenesulfonamides are a well-established class of compounds known to inhibit various isoforms of carbonic anhydrase. While specific quantitative data for this compound is not yet extensively published, its structural similarity to other halogenated benzenesulfonamides strongly suggests its potential as a potent inhibitor of several CA isozymes, including CA I, CA II, CA IX, and CA XII.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore responsible for the potent and selective inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes, including pH homeostasis, CO2 transport, and ion secretion. Dysregulation of CA activity has been implicated in various pathologies, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.

Principle of Action

The inhibitory activity of sulfonamides against carbonic anhydrases is primarily attributed to the binding of the deprotonated sulfonamide group (-SO2NH-) to the zinc ion (Zn2+) located in the active site of the enzyme. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The substituents on the benzene ring, in this case, a bromine and a fluorine atom, can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties by interacting with amino acid residues lining the active site cavity.

Quantitative Data on Inhibitory Activity

While specific experimental data for this compound is pending, the following tables provide a template for summarizing key quantitative metrics once determined. Researchers can use the protocols outlined in this document to generate this data.

Table 1: Inhibitory Potency (IC50) of this compound against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC50 (nM)
hCA ITo be determined
hCA IITo be determined
hCA IXTo be determined
hCA XIITo be determined

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibition Constants (Ki) and Selectivity Ratios

Carbonic Anhydrase IsoformKi (nM)Selectivity Ratio (hCA II / hCA IX)Selectivity Ratio (hCA II / hCA XII)
hCA ITo be determined--
hCA IITo be determined--
hCA IXTo be determinedTo be calculated-
hCA XIITo be determined-To be calculated

Ki values provide a measure of the inhibitor's binding affinity. Selectivity ratios are crucial for assessing the therapeutic potential and minimizing off-target effects.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against carbonic anhydrase isoforms.

Protocol 1: Determination of IC50 by a Stopped-Flow CO2 Hydration Assay

This is a widely used method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Materials:

  • Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)

  • This compound

  • CO2-saturated water

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)

  • Phenol Red indicator

  • Stopped-flow spectrophotometer

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare the indicator solution (Phenol Red) in the assay buffer.

  • Enzyme Assay:

    • Set the stopped-flow instrument to monitor the absorbance change of Phenol Red at the appropriate wavelength (e.g., 557 nm).

    • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the indicator.

    • In the other syringe, load the CO2-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the initial rate of the reaction (the rate of pH change as indicated by the change in absorbance of Phenol Red).

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

    • Perform the enzyme assay as described above for each inhibitor concentration.

    • Include a control reaction with DMSO (vehicle) but no inhibitor.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the inhibitor compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow_ic50 cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Inhibitor_Stock Inhibitor Stock (in DMSO) Inhibitor_Dilutions Serial Dilutions Inhibitor_Stock->Inhibitor_Dilutions Preincubation Pre-incubation: Enzyme + Inhibitor Inhibitor_Dilutions->Preincubation Enzyme_Solution Enzyme Solution Enzyme_Solution->Preincubation CO2_Solution CO2-Saturated Water Mixing Rapid Mixing: (Enzyme + Indicator) + (CO2 Solution) CO2_Solution->Mixing Syringe 2 Indicator_Solution Indicator Solution Indicator_Solution->Mixing with Enzyme Preincubation->Mixing Syringe 1 Measurement Measure Absorbance Change Mixing->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plotting Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plotting IC50_Det Determine IC50 Plotting->IC50_Det

Caption: Workflow for IC50 determination using a stopped-flow assay.

Protocol 2: Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis-Menten constant for the substrate.

Procedure:

  • Determine the Km of the substrate (CO2) for each carbonic anhydrase isoform under the same assay conditions used for the IC50 determination. This can be done by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Use the experimentally determined IC50 value and the Km value in the Cheng-Prusoff equation to calculate the Ki.

Signaling Pathways

Inhibition of carbonic anhydrases by this compound can modulate various signaling pathways by altering pH and the availability of bicarbonate.

signaling_pathway Inhibitor This compound CA Carbonic Anhydrase (e.g., CA IX, CA XII) Inhibitor->CA Inhibits HCO3_H HCO3- + H+ CA->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CA pH_regulation pH Homeostasis HCO3_H->pH_regulation Bicarbonate_signaling Bicarbonate-dependent Signaling HCO3_H->Bicarbonate_signaling Metabolism Metabolic Pathways (e.g., Lipogenesis) HCO3_H->Metabolism Cell_Proliferation Cell Proliferation & Survival pH_regulation->Cell_Proliferation Bicarbonate_signaling->Cell_Proliferation Metabolism->Cell_Proliferation

Caption: Inhibition of carbonic anhydrase affects key cellular processes.

The inhibition of tumor-associated isoforms like CA IX and CA XII is of particular interest in oncology. These enzymes contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy. By inhibiting these CAs, this compound could potentially reverse the acidification of the tumor microenvironment and thereby interfere with cancer cell proliferation and survival.

Conclusion

This compound holds promise as a carbonic anhydrase inhibitor. The provided protocols offer a robust framework for researchers to elucidate its specific inhibitory profile against various CA isoforms. The resulting data will be invaluable for its further development as a research tool or a potential therapeutic agent. It is recommended to perform detailed kinetic studies to determine the mode of inhibition and to assess its selectivity across the full panel of human carbonic anhydrase isozymes.

Application Notes and Protocols for 4-Bromo-3-fluorobenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzenesulfonamide is a versatile chemical building block with significant applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonamide group on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the synthesis of diverse molecular scaffolds with a wide range of biological activities. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a convenient handle for cross-coupling reactions to introduce further molecular complexity. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs and can participate in key hydrogen bonding interactions with biological targets.

These application notes provide an overview of the use of this compound in the discovery of potent and selective inhibitors of key drug targets, with a focus on p38 MAP kinase. Detailed experimental protocols for the synthesis of representative derivatives are also presented.

Key Applications in Drug Discovery

The primary application of this compound and its derivatives in drug discovery has been in the development of inhibitors for protein kinases, particularly p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3]

Derivatives of this compound have also been explored as potential inhibitors of other important drug targets, such as voltage-gated sodium channels (NaV1.7) for the treatment of pain. The sulfonamide scaffold is a known pharmacophore for this target class.

p38 MAP Kinase Inhibitors

The 4-bromo-3-fluorophenyl moiety is a key structural feature in a number of potent and selective p38 MAP kinase inhibitors. One of the most notable examples is the clinical candidate PH-797804 , a diarylpyridinone inhibitor.[1][2] Although the direct synthesis of PH-797804 from this compound is not explicitly detailed in the public domain, the structure highlights the importance of the substituted phenyl ring system that can be accessed from such building blocks.

The general strategy for incorporating the 4-bromo-3-fluorophenyl motif into kinase inhibitors often involves N-arylation or Suzuki cross-coupling reactions. The sulfonamide group can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Quantitative Data of a Representative p38 MAP Kinase Inhibitor

The following table summarizes the inhibitory activity of PH-797804, a clinical-stage p38 MAP kinase inhibitor that contains a related structural motif. This data illustrates the high potency that can be achieved with compounds bearing the substituted phenyl scaffold.

Compound NameTargetIC50 (nM)Reference
(aS)-PH-797804p38α MAPK26[4]
(aS)-PH-797804p38β MAPK102[4]

Experimental Protocols

The following protocols describe general and representative methods for the synthesis of derivatives of this compound. These methods can be adapted by researchers to generate novel compounds for screening in drug discovery programs.

Protocol 1: N-Arylation of this compound

This protocol describes a general method for the synthesis of N-aryl derivatives of this compound, a common step in the elaboration of this building block into more complex drug-like molecules.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • To a stirred suspension of this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate (1.5 mmol) and pyridine (3.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-bromo-3-fluorobenzenesulfonamide.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, and melting point).

Protocol 2: Suzuki Cross-Coupling of N-Substituted-4-bromo-3-fluorobenzenesulfonamide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the 4-position of the benzene ring, displacing the bromine atom.

Reaction Scheme:

Materials:

  • N-Substituted-4-bromo-3-fluorobenzenesulfonamide (from Protocol 1 or other synthesis)

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand (0.1 equivalents)

  • Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • In a reaction vessel, combine the N-substituted-4-bromo-3-fluorobenzenesulfonamide (1.0 mmol), aryl- or heteroarylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add potassium carbonate (2.0 mmol) and a mixture of 1,4-dioxane and water (e.g., 5 mL of a 4:1 mixture).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N,4-diaryl-3-fluorobenzenesulfonamide.

  • Characterize the purified compound using analytical methods such as NMR and mass spectrometry.

Visualizations

Signaling Pathway of p38 MAP Kinase Inhibition

p38_pathway stress Pro-inflammatory Stimuli (e.g., LPS, Cytokines) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) substrates->cytokines inhibitor This compound -derived Inhibitor inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway by a derivative of this compound.

Experimental Workflow for Derivative Synthesis and Evaluation

workflow start This compound step1 Step 1: N-Arylation (Protocol 1) start->step1 intermediate N-Aryl-4-bromo-3-fluorobenzenesulfonamide step1->intermediate step2 Step 2: Suzuki Coupling (Protocol 2) intermediate->step2 product Final Derivative Library step2->product assay Biological Screening (e.g., p38 Kinase Assay) product->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead Lead Compound Optimization sar->lead

Caption: General workflow for the synthesis and evaluation of drug candidates starting from this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of FDA-approved therapeutics. Its prevalence is due to its ability to act as a stable amide bioisostere and engage in crucial hydrogen bonding interactions with biological targets. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the construction of C-N bonds, providing efficient access to N-aryl sulfonamides.[1][2] These methods offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.[3][4]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of N-aryl sulfonamides, targeting researchers and professionals in the field of drug discovery and development.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or sulfonate and a sulfonamide in the presence of a base.[1][2][5] The catalytic cycle, a fundamental concept in organometallic chemistry, is central to this transformation.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)(X)L Ar-Pd(II)(X)L (Oxidative Addition Adduct) Pd(0)L->Ar-Pd(II)(X)L Ar-X Oxidative Addition Ar-Pd(II)(NRSO2R')L Ar-Pd(II)(NRSO2R')L Ar-Pd(II)(X)L->Ar-Pd(II)(NRSO2R')L R'SO2NHR, Base (-HX) Ar-Pd(II)(NRSO2R')L->Pd(0)L Reductive Elimination Product Ar-NRSO2R' (N-Aryl Sulfonamide) Ar-Pd(II)(NRSO2R')L->Product Ar-X Aryl Halide/ Sulfonate Ar-X->Pd(0)L R'SO2NHR Sulfonamide R'SO2NHR->Ar-Pd(II)(X)L Base Base Base->Ar-Pd(II)(X)L

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-aryl sulfonamide synthesis.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The sulfonamide coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the sulfonamide nitrogen.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl sulfonamide product, regenerating the active Pd(0) catalyst.[2]

Key Reaction Components and Optimization

The success of the palladium-catalyzed N-arylation of sulfonamides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

ComponentCommon ExamplesRole and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(0) complexesSource of the active Pd(0) catalyst. Pre-formed catalytic complexes can also be used.[1]
Ligand Biaryl phosphines (e.g., XPhos, t-BuXPhos), XantphosStabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.[2][6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃Essential for the deprotonation of the sulfonamide. The choice of base can significantly impact the reaction rate and yield. Strong bases are often required.[2]
Solvent Toluene, Dioxane, THF, tert-amyl alcoholSolubilizes the reactants and catalyst. High-boiling point, aprotic solvents are commonly used.[1][2]

Experimental Protocols

Below are representative protocols for the palladium-catalyzed synthesis of N-aryl sulfonamides. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for the N-Arylation of Primary Sulfonamides with Aryl Nonaflates

This protocol is adapted from a general method for the coupling of primary sulfonamides with aryl nonaflates, which are readily prepared from phenols.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Aryl nonaflate

  • Primary sulfonamide

  • tert-Amyl alcohol (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), t-BuXPhos (e.g., 4 mol%), and K₃PO₄ (e.g., 2.0 equivalents).

  • Add the aryl nonaflate (1.0 equivalent) and the primary sulfonamide (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve the desired concentration (e.g., 0.2 M).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl sulfonamide.

This methodology is noted for its tolerance of a wide range of functional groups.[6]

Protocol 2: N-Arylation of Methanesulfonamide with Aryl Bromides

This protocol is a mild and high-yielding method for the coupling of methanesulfonamide, a key building block, with aryl bromides. This approach is particularly valuable as it avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines.[3]

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Aryl bromide

  • Methanesulfonamide

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with Pd₂(dba)₃ (e.g., 1.5 mol%), XPhos (e.g., 3.6 mol%), and K₂CO₃ (e.g., 2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and methanesulfonamide (1.2 equivalents).

  • Add anhydrous 1,4-dioxane to the desired concentration.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • After the reaction is complete (as determined by LC-MS or TLC), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the N-aryl methanesulfonamide.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction parameters for the palladium-catalyzed N-arylation of sulfonamides, providing a basis for comparison and optimization.

Arylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl NonaflatePd(OAc)₂ (2)t-BuXPhos (4)K₃PO₄ (2.0)t-Amyl alcohol10012-2475-95[6]
Aryl BromidePd₂(dba)₃ (1.5)XPhos (3.6)K₂CO₃ (2.0)1,4-Dioxane1001880-98[3]
Aryl ChloridePd(OAc)₂ (2)Triphenylphosphine (4)NaOt-Bu (1.5)Toluene8024~66[7]

Workflow and Logic Diagrams

A well-defined workflow is crucial for the successful execution and optimization of these reactions.

Experimental_Workflow Start Reaction Planning Reagent_Selection Select Aryl Halide, Sulfonamide, Catalyst, Ligand, Base, Solvent Start->Reagent_Selection Reaction_Setup Assemble Reaction under Inert Atmosphere Reagent_Selection->Reaction_Setup Reaction_Execution Heating and Stirring Reaction_Setup->Reaction_Execution Monitoring Monitor Progress (TLC, LC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Quenching, Extraction, and Drying Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure N-Aryl Sulfonamide Analysis->End

Caption: A typical experimental workflow for palladium-catalyzed N-aryl sulfonamide synthesis.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The catalyst loading may also need to be optimized. For challenging substrates, such as sterically hindered aryl halides, more active catalyst systems may be required.[2]

  • Side Reactions: The formation of byproducts can sometimes be an issue. Careful control of the reaction temperature and stoichiometry is important.

  • Inert Atmosphere: While some modern catalyst systems show improved air stability, performing the reaction under an inert atmosphere (nitrogen or argon) is generally recommended to prevent catalyst deactivation.

  • Solvent and Reagent Purity: The use of anhydrous solvents and pure reagents is critical for reproducible results.

Conclusion

Palladium-catalyzed cross-coupling reactions represent a robust and highly adaptable platform for the synthesis of N-aryl sulfonamides. The Buchwald-Hartwig amination, in particular, has become an indispensable tool in modern drug discovery and development. By understanding the underlying principles and carefully optimizing the reaction parameters, researchers can efficiently access a diverse range of N-aryl sulfonamide derivatives for biological evaluation. The protocols and data presented herein provide a solid foundation for the implementation of these powerful synthetic methods.

References

One-Pot Synthesis of Substituted Sulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents due to its favorable physicochemical and biological properties.[1][2] Traditional multi-step syntheses of sulfonamides often involve harsh reagents, such as toxic and corrosive sulfonyl chlorides, and generate significant waste.[1][3] One-pot syntheses have emerged as a powerful and efficient alternative, offering streamlined processes, reduced handling of hazardous intermediates, and improved overall yields.[4] This document provides detailed application notes and protocols for several modern one-pot methods for the synthesis of substituted sulfonamides, catering to the needs of researchers and professionals in drug development.

I. Overview of Synthetic Strategies

Several innovative one-pot strategies for sulfonamide synthesis have been developed, each with its unique advantages concerning starting materials, catalyst systems, and substrate scope. This section summarizes some of the most prominent methods.

Metal-Catalyzed C-H Amidation

This approach circumvents the need for pre-functionalized arenes by directly coupling activated aromatic C-H bonds with primary sulfonamides. A notable example involves a sequential iron- and copper-catalyzed process. The reaction first proceeds via a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation.[5] This method is particularly valuable for synthesizing diaryl sulfonamides from readily available starting materials.[1]

Palladium-Catalyzed Sulfination of Aryl Halides

A versatile method for the synthesis of functionalized sulfonamides utilizes the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO).[6][7] The resulting aryl ammonium sulfinate is then treated in the same pot with an amine and an oxidant like sodium hypochlorite (bleach) to afford the desired sulfonamide.[6] This protocol is distinguished by its high yields and broad tolerance of functional groups.[6][7]

Copper-Catalyzed Decarboxylative Halosulfonylation

A novel strategy employs aromatic carboxylic acids and amines as the fundamental building blocks for sulfonamides.[4][8][9][10] This process leverages a copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which then reacts with an amine in a one-pot fashion.[4][8][9][10] A key advantage of this method is the avoidance of pre-functionalized starting materials, directly utilizing common functional groups in organic synthesis.[4][8][9][10]

Mechanochemical Synthesis

In alignment with the principles of green chemistry, mechanochemical methods offer a solvent-free and environmentally benign route to sulfonamides.[11][12][13] A one-pot, two-step mechanochemical procedure involves the tandem oxidation-chlorination of disulfides using solid sodium hypochlorite, followed by amination.[12][13] This solid-state approach is cost-effective and avoids the use of hazardous solvents.[13]

II. Data Presentation: Comparison of One-Pot Methods

The following tables summarize quantitative data for the aforementioned synthetic strategies, allowing for a direct comparison of their efficiencies and substrate scopes.

Table 1: Metal-Catalyzed C-H Amidation of Anisole with Various Sulfonamides [5]

EntrySulfonamideProductYield (%)
1Benzenesulfonamide4-Methoxy-N-phenylbenzenesulfonamide85
24-Methylbenzenesulfonamide4-Methoxy-N-(p-tolyl)benzenesulfonamide95
34-ChlorobenzenesulfonamideN-(4-Chlorophenyl)-4-methoxybenzenesulfonamide75
44-Nitrobenzenesulfonamide4-Methoxy-N-(4-nitrophenyl)benzenesulfonamide62
5Thiophene-2-sulfonamideN-(4-Methoxyphenyl)thiophene-2-sulfonamide42

Table 2: Palladium-Catalyzed Sulfination of Aryl Iodides and Subsequent Amination [6]

EntryAryl IodideAmineProductYield (%)
14-IodoanisoleMorpholine4-(4-Methoxyphenylsulfonyl)morpholine88
21-Iodo-4-nitrobenzeneBenzylamineN-Benzyl-4-nitrobenzenesulfonamide75
34-IodobenzonitrileAnilineN-Phenyl-4-cyanobenzenesulfonamide82
4Methyl 4-iodobenzoate(S)-Methyl 2-aminopropanoateMethyl (S)-2-(4-(methoxycarbonyl)phenylsulfonamido)propanoate70
51-Iodo-4-(trifluoromethoxy)benzeneCyclopropylamineN-Cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide91

Table 3: Copper-Catalyzed Decarboxylative Chlorosulfonylation and One-Pot Sulfonamide Formation [8][9]

EntryAryl Carboxylic AcidAmineProductYield (%)
14-Methoxybenzoic acidMorpholine4-(4-Methoxyphenylsulfonyl)morpholine78
24-Chlorobenzoic acidPiperidine1-(4-Chlorophenylsulfonyl)piperidine85
3Nicotinic acidBenzylamineN-Benzylpyridine-3-sulfonamide59
42-Naphthoic acidAnilineN-Phenylnaphthalene-2-sulfonamide72
54-(Trifluoromethyl)benzoic acidAmmonia4-(Trifluoromethyl)benzenesulfonamide65

Table 4: Mechanochemical One-Pot, Two-Step Sulfonamide Synthesis [13]

EntryDisulfideAmineProductYield (%)
1Diphenyl disulfideMorpholine4-(Phenylsulfonyl)morpholine85
2Bis(4-chlorophenyl) disulfideBenzylamineN-Benzyl-4-chlorobenzenesulfonamide92
3Dibenzyl disulfidePiperidine1-(Benzylsulfonyl)piperidine78
4Bis(2-thienyl) disulfideAnilineN-Phenylthiophene-2-sulfonamide81
5Diallyl disulfideCyclohexylamineN-Cyclohexylprop-2-ene-1-sulfonamide75

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments discussed.

Protocol 1: One-Pot Synthesis of Diaryl Sulfonamides via Iron- and Copper-Catalyzed Aryl C-H Amidation[5]

Materials:

  • Activated arene (e.g., anisole)

  • Primary sulfonamide (e.g., benzenesulfonamide)

  • Iron(III) triflimide (Fe(NTf₂)₃)

  • N-Iodosuccinimide (NIS)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a dry reaction tube under a nitrogen atmosphere, add the activated arene (1.0 mmol), iron(III) triflimide (0.05 mmol, 5 mol%), and N-iodosuccinimide (1.1 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for the time required to achieve complete iodination (monitored by TLC or GC-MS).

  • To the reaction mixture, add the primary sulfonamide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfonamide.

Protocol 2: One-Pot Sulfonamide Synthesis via Palladium-Catalyzed Sulfination of Aryl Iodides[6]

Materials:

  • Aryl iodide

  • DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide))

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Triethylamine (Et₃N)

  • Isopropanol

  • Amine

  • Sodium hypochlorite solution (bleach)

Procedure:

  • In a reaction vessel, combine the aryl iodide (1.0 mmol), DABSO (0.6 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Add isopropanol (2.0 mL) and triethylamine (2.0 mmol).

  • Heat the mixture at 80 °C for 12-24 hours.

  • Cool the reaction to room temperature.

  • Add the amine (1.5 mmol) followed by the dropwise addition of sodium hypochlorite solution (3.0 mmol) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure sulfonamide.

Protocol 3: One-Pot Synthesis of Sulfonamides from Carboxylic Acids and Amines via Decarboxylative Chlorosulfonylation[8][9]

Materials:

  • (Hetero)aryl carboxylic acid

  • [Cu(MeCN)₄]BF₄

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

  • Lithium tetrafluoroborate (LiBF₄)

  • Sulfur dioxide (SO₂) source (e.g., DABSO or SO₂ gas)

  • Acetonitrile (MeCN)

  • Amine

  • Diisopropylethylamine (DIPEA) or pyridine

  • 365 nm LEDs

Procedure:

  • To a reaction vessel, add the (hetero)aryl carboxylic acid (0.5 mmol), [Cu(MeCN)₄]BF₄ (0.1 mmol, 20 mol%), 1,3-dichloro-5,5-dimethylhydantoin (0.5 mmol), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (0.5 mmol), and lithium tetrafluoroborate (0.6 mmol).

  • Add acetonitrile (5.0 mL) and the sulfur dioxide source (1.0 mmol).

  • Irradiate the mixture with 365 nm LEDs for 12 hours at room temperature.

  • Following irradiation, carefully vent any unreacted SO₂.

  • To the crude reaction mixture, add the amine (1.0 mmol) and diisopropylethylamine or pyridine (1.0-2.0 mmol).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired sulfonamide.

IV. Visualizations

The following diagrams illustrate the workflows and logical relationships of the described one-pot synthetic methodologies.

experimental_workflow cluster_0 One-Pot Synthesis Workflow start Starting Materials (e.g., Arene, Amine, Acid) reaction_vessel Single Reaction Vessel start->reaction_vessel step1 Step 1: Intermediate Formation (e.g., Aryl Iodide, Sulfonyl Chloride) reaction_vessel->step1 step2 Step 2: In Situ Reaction with Amine step1->step2 No Isolation workup Work-up & Purification step2->workup product Final Substituted Sulfonamide workup->product

Caption: General workflow for a one-pot synthesis of substituted sulfonamides.

logical_relationships cluster_1 Starting Material Strategies sp Substituted Sulfonamide sm1 Arenes + Primary Sulfonamides sp->sm1 via C-H Amidation sm2 Aryl Halides + SO2 Surrogate + Amines sp->sm2 via Sulfination sm3 Aromatic Acids + Amines sp->sm3 via Decarboxylative Halosulfonylation sm4 Disulfides + Amines sp->sm4 via Mechanochemistry

Caption: Logical relationships between different starting materials and synthetic strategies.

signaling_pathway_analogy cluster_2 Reaction Cascade Analogy catalyst Catalyst (e.g., Cu, Pd, Fe) reagent1 Reagent 1 (e.g., Arene, Acid) catalyst->reagent1 Activates intermediate Reactive Intermediate (In Situ) reagent1->intermediate with Reagent 2 reagent2 Reagent 2 (e.g., NIS, DCDMH) product Sulfonamide Product intermediate->product Trapped by amine Amine amine->product

Caption: Analogy of a catalytic one-pot reaction cascade.

References

The Versatile Role of 4-Bromo-3-fluorobenzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-fluorobenzenesulfonamide is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a sulfonamide group, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can modulate the electronic properties and metabolic stability of the final compound, while the sulfonamide moiety is a well-established pharmacophore known to interact with a variety of biological targets. These attributes make this compound a valuable starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and carbonic anhydrase inhibitors.

Key Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in numerous classes of therapeutic agents. Two prominent areas of application are in the development of kinase inhibitors for oncology and carbonic anhydrase inhibitors for various therapeutic indications.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the ATP-binding site of kinases. The substituted phenyl ring allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.

A notable example of a kinase inhibitor class that can be conceptually derived from precursors like this compound is the BRAF inhibitors. For instance, Vemurafenib is a potent inhibitor of the BRAFV600E mutant protein, a driver in many cases of melanoma.[1][2] The core structure of such inhibitors often involves a substituted aromatic system linked to a heterocyclic scaffold. The synthetic strategies to access analogues of these complex molecules can employ palladium-catalyzed cross-coupling reactions where the bromo-substituted ring is a key component.

Quantitative Data: Biological Activity of Vemurafenib Analogs

The following table summarizes the in vitro anti-proliferative activity of novel Vemurafenib analogs against the A375 human melanoma cell line, which harbors the BRAFV600E mutation. This data illustrates the potency that can be achieved with molecules synthesized from similar building blocks.

Compound IDDescriptionIC₅₀ (µM) against A375 cells
Vemurafenib Reference BRAFV600E inhibitor0.50 ± 0.04
RF-86A Vemurafenib Analog 10.48 ± 0.03
RF-87A Vemurafenib Analog 20.75 ± 0.05
RF-94A Vemurafenib Analog 30.65 ± 0.04
RF-94B Vemurafenib Analog 40.82 ± 0.06
RF-96B Vemurafenib Analog 50.95 ± 0.07

Data adapted from studies on Vemurafenib analogs.[3]

Signaling Pathway: BRAF/MEK/ERK (MAPK) Pathway Inhibition

Vemurafenib and its analogs function by inhibiting the constitutively active BRAFV600E kinase, thereby blocking downstream signaling through the MEK and ERK kinases. This inhibition leads to decreased cell proliferation and induction of apoptosis in BRAFV600E-mutant cancer cells.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation and Survival Transcription_Factors->Proliferation_Survival Vemurafenib_Analog Vemurafenib Analog (from this compound) Vemurafenib_Analog->BRAF_V600E

Caption: Inhibition of the MAPK signaling pathway by a Vemurafenib analog.

Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents. The primary sulfonamide group is a classic zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.[4]

By using this compound as a scaffold, novel CA inhibitors can be synthesized through the functionalization of the aromatic ring, for example, via click chemistry to introduce diverse side chains.[4] This allows for the tuning of inhibitory potency and selectivity against different CA isoforms.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following table presents the inhibition constants (Kᵢ) of a series of benzenesulfonamide derivatives against four human (h) CA isoforms. This data highlights the potential for developing potent and selective inhibitors based on the benzenesulfonamide scaffold.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Analog 4a 10535.315.44.3
Analog 4b 41.530.11.50.8
Analog 5a 78.444.212.13.1
Analog 5b 65.238.98.92.5

Data adapted from studies on benzenesulfonamide-based carbonic anhydrase inhibitors.[4]

Experimental Protocols

The following protocols provide generalized methodologies for key synthetic transformations involving this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Catalyst Add Pd Precatalyst and Ligand Reagents Add Base, Substrate, and Amine Catalyst->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery programs targeting kinases, carbonic anhydrases, and other important enzyme classes. The provided protocols offer a foundation for the synthetic elaboration of this important intermediate, enabling the development of novel therapeutic agents.

References

Application Notes and Protocols: Antimicrobial Activity of Halogenated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of halogenated benzenesulfonamides, including their mechanism of action, structure-activity relationships, and quantitative antimicrobial data. Detailed protocols for evaluating the antimicrobial efficacy of these compounds are also presented.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect, halting the growth and replication of susceptible bacteria.[2] The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) to the benzenesulfonamide scaffold has been shown to modulate the physicochemical properties of these compounds, often leading to enhanced antimicrobial potency and a broader spectrum of activity.[3][4] This document serves as a resource for researchers engaged in the discovery and development of novel antimicrobial agents based on the halogenated benzenesulfonamide template.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Halogenated benzenesulfonamides, like other sulfonamides, exert their antimicrobial effect by disrupting the de novo synthesis of folic acid in bacteria.[1] Bacteria cannot utilize exogenous folate and must synthesize it from precursor molecules.[5] One of the key steps in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[1] By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This ultimately inhibits the production of essential nucleic acids, leading to the cessation of bacterial growth.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Halogenated_Benzenesulfonamide Halogenated Benzenesulfonamide Halogenated_Benzenesulfonamide->Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by halogenated benzenesulfonamides.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various halogenated benzenesulfonamides against a selection of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Antibacterial Activity of Halogenated Benzenesulfonamides (MIC in µg/mL)

CompoundHalogen SubstitutionStaphylococcus aureusEscherichia coliReference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideNitro32-[6]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideNitro64-[6]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideChloro128-[6]
4-bromo-6-chloroindoleBromo, Chloro30-[7]
6-bromo-4-iodoindoleBromo, Iodo20-[7]
4-bromo-3-chloroanilineBromo, Chloro-200[8]
3,5-dibromoanilineBromo-100[8]

Table 2: Antifungal Activity of Halogenated Benzenesulfonamides (MIC in µg/mL)

CompoundHalogen SubstitutionCandida albicansReference
Benzyl bromidesBromo-[9]
Halogenated pyrimidines--[10]

Table 3: Zone of Inhibition Data for Halogenated Benzenesulfonamides (mm)

CompoundHalogen SubstitutionStaphylococcus aureusReference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideNitro12-28[6]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideNitro11-25[6]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideChloro11-19[6]

Experimental Protocols

The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and antimicrobial susceptibility testing using the disk diffusion method.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Compound Prepare Serial Dilutions of Halogenated Benzenesulfonamide Prep_Compound->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution method to determine MIC.

Materials:

  • Test compound (halogenated benzenesulfonamide)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates[11]

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85%) or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the halogenated benzenesulfonamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a concentrated stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (at twice the desired highest concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound) and well 12 as a sterility control (no bacteria).[11]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[12]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate (Lawn Culture) Prep_Inoculum->Inoculate Prep_Plates Prepare Mueller-Hinton Agar Plates Prep_Plates->Inoculate Place_Disks Place Antimicrobial Disks Inoculate->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the disk diffusion susceptibility test.

Materials:

  • Sterile paper disks (6 mm diameter)

  • Test compound (halogenated benzenesulfonamide) solution of known concentration

  • Mueller-Hinton Agar (MHA) plates[12]

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85%) or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[12]

  • Incubator (37°C)

  • Sterile forceps

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Aseptically impregnate sterile paper disks with a known concentration of the halogenated benzenesulfonamide solution.

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.[13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[14]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[15]

  • Placement of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[16]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[14]

    • Gently press each disk to ensure complete contact with the agar surface.[16]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[16]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[16]

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfonamide Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during sulfonamide synthesis?

A1: The most prevalent side reactions in sulfonamide synthesis, which typically involves the reaction of a sulfonyl chloride with a primary or secondary amine, include:

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid. This reduces the amount of sulfonyl chloride available to react with the amine, thus lowering the yield of the desired sulfonamide.[1]

  • Formation of a bis-sulfonamide (di-sulfonylation): This occurs when a primary amine reacts with two molecules of the sulfonyl chloride, resulting in a di-sulfonated product. This is particularly common when an excess of the sulfonyl chloride is used or when the reaction conditions favor further reaction of the initially formed sulfonamide.

  • Reaction with solvent: Certain solvents can react with the sulfonyl chloride. For example, alcoholic solvents can lead to the formation of sulfonate esters.[2]

  • Ring chlorination: When using reagents like sulfuryl chloride, undesired chlorination of aromatic rings can occur.[3]

Q2: I am observing a low yield in my sulfonamide synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields in sulfonamide synthesis can stem from several factors. A systematic approach to troubleshooting is often effective:

  • Purity of Reagents: Ensure that the sulfonyl chloride is pure and dry, as hydrolysis is a common issue.[1] It is often best to use freshly prepared or purified sulfonyl chloride. The amine and any base used should also be dry.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the rate and selectivity. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.[4]

    • Stoichiometry: An incorrect ratio of amine to sulfonyl chloride can lead to either unreacted starting material or the formation of side products like bis-sulfonamides. A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or carefully adding more of the limiting reagent.

  • Workup and Purification: The desired sulfonamide may be lost during the workup or purification steps. Ensure that the pH during extraction is appropriate to keep the product in the organic layer and that the chosen purification method (e.g., recrystallization, column chromatography) is suitable for your specific compound.

Q3: How can I prevent the formation of the bis-sulfonamide side product?

A3: The formation of a bis-sulfonamide is a common issue when using primary amines. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents). This ensures that the sulfonyl chloride is the limiting reagent, reducing the likelihood of a second sulfonylation.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine. This maintains a low concentration of the sulfonyl chloride in the reaction mixture at any given time, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic primary sulfonamide.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C). This helps to control the reaction rate and can improve selectivity.

  • Choice of Base: The choice of base can influence the outcome. A non-nucleophilic, sterically hindered base may be less likely to promote the second sulfonylation.

Q4: My sulfonyl chloride appears to have degraded. How can I confirm this and what should I do?

A4: Degradation of sulfonyl chloride, primarily through hydrolysis to sulfonic acid, is a common problem.

  • Confirmation: The presence of sulfonic acid can often be confirmed by analytical techniques such as NMR or IR spectroscopy. A simple method is to check the solubility of the material; sulfonic acids are generally more soluble in aqueous base than sulfonyl chlorides.

  • Solution: If degradation is suspected, it is best to purify the sulfonyl chloride (e.g., by distillation or recrystallization) or to synthesize it fresh before use. Storing sulfonyl chlorides under anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

Data Presentation

Table 1: Influence of Reaction Conditions on Sulfonamide Synthesis Yield

AmineSulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Anilinep-Toluenesulfonyl chloridePyridineDichloromethaneRoom Temp1292[5]
MorpholineBenzenesulfonyl chlorideTriethylamineAcetonitrileReflux1>95[6]
Anilinep-Chlorobenzenesulfonyl chlorideK₂CO₃PEG80295[7]
Various amines2,4-Dichlorobenzenesulfonyl chloridePyridineDichloromethane0 to RT6-1885-95[8]
4-Aminobenzoic acidp-Toluenesulfonyl chlorideNa₂CO₃WaterRoom Temp-60-96[9]

Note: Yields are illustrative and can vary based on the specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

This protocol describes a standard procedure for the synthesis of a sulfonamide.

Materials:

  • Primary or secondary amine (1.1 eq)

  • Sulfonyl chloride (1.0 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure sulfonamide.[8]

Protocol 2: Minimizing Bis-Sulfonamide Formation with Primary Amines

This protocol is optimized to reduce the formation of di-sulfonated byproducts when using a primary amine.

Materials:

  • Primary amine (1.2 eq)

  • Sulfonyl chloride (1.0 eq)

  • Anhydrous triethylamine (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Other reagents as listed in Protocol 1

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and a dropping funnel under an inert atmosphere, dissolve the primary amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Slow Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous THF. Add this solution very slowly (dropwise) to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, then let it warm to room temperature and stir overnight. Monitor the reaction by TLC, checking for the consumption of the sulfonyl chloride and the formation of the desired product.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The careful control of stoichiometry and the slow addition at low temperature are key to minimizing the bis-sulfonamide byproduct.

Visualizations

Sulfonamide_Synthesis_Mechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Intermediate Product Sulfonamide (R-NH-SO2R') Intermediate->Product Loss of Cl- HCl HCl HCl_node HCl Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt HCl_node->Salt

Caption: General mechanism of sulfonamide synthesis.

Bis_Sulfonamide_Formation PrimaryAmine Primary Amine (R-NH2) PrimarySulfonamide Primary Sulfonamide (R-NH-SO2R') PrimaryAmine->PrimarySulfonamide First Sulfonylation SulfonylChloride1 Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride1->PrimarySulfonamide BisSulfonamide Bis-Sulfonamide (R-N(SO2R')2) PrimarySulfonamide->BisSulfonamide Second Sulfonylation (Side Reaction) SulfonylChloride2 Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride2->BisSulfonamide

Caption: Formation of a bis-sulfonamide side product.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Reagent Purity (Sulfonyl Chloride, Amine, Solvent) Start->CheckReagents Degraded Reagents Degraded? CheckReagents->Degraded CheckConditions Review Reaction Conditions (Stoichiometry, Temp, Time) Suboptimal Conditions Suboptimal? CheckConditions->Suboptimal MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Incomplete Reaction Incomplete? MonitorReaction->Incomplete ReviewWorkup Review Workup & Purification Losses Product Lost? ReviewWorkup->Losses Degraded->CheckConditions No PurifyReagents Purify or Replace Reagents Degraded->PurifyReagents Yes Suboptimal->MonitorReaction No OptimizeConditions Optimize Conditions (Adjust Stoichiometry, Temp, etc.) Suboptimal->OptimizeConditions Yes Incomplete->ReviewWorkup No ExtendReaction Extend Reaction Time or Add Reagent Incomplete->ExtendReaction Yes ModifyProcedure Modify Workup/Purification Losses->ModifyProcedure Yes Success Yield Improved Losses->Success No PurifyReagents->Success OptimizeConditions->Success ExtendReaction->Success ModifyProcedure->Success

Caption: Troubleshooting workflow for low sulfonamide yield.

References

Technical Support Center: Purification of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-3-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, mixed solvent systems are often effective.[1][2] A good starting point is a polar protic solvent like ethanol or isopropanol, with water added as an anti-solvent.[1][2] Other potential solvent systems to screen include ethyl acetate/hexanes and acetone/hexanes.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" can occur if the solution is too concentrated or cooled too rapidly, or if there are significant impurities.[2] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of the primary solvent to dilute the solution slightly and allow it to cool much more slowly. Letting the flask cool to room temperature on a benchtop before transferring it to an ice bath can promote proper crystal formation.[2]

Q4: What are the likely impurities in my crude this compound?

While specific impurities depend on the synthetic route, common contaminants in related syntheses can include unreacted starting materials, byproducts from side reactions (such as regioisomers or over-brominated species), and residual reagents or catalysts.[1] For example, if the synthesis involves the sulfonation of 1-bromo-2-fluorobenzene, residual starting material and isomers could be present.

Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?

For flash column chromatography, silica gel is the standard stationary phase.[1] A common mobile phase for sulfonamides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1] It is recommended to start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent to elute the product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation beforehand.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is too dilute (too much solvent used).Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]
The solution is supersaturated and requires nucleation.Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. Add a seed crystal of pure product if available.[2]
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]
Premature crystallization occurred during hot filtration.Preheat the filtration funnel and receiving flask. Use a stemless funnel to prevent clogging.
Product is still impure after recrystallization. The chosen solvent system is not effective at excluding a particular impurity.Try a different solvent system. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (note: this may reduce yield).[2]
The cooling process was too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Flash Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The chosen eluent system has inappropriate polarity.Optimize the solvent system using TLC to achieve a clear separation of spots. For the product, aim for an Rf value of approximately 0.3-0.4.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. The "slurry method" of packing is often more reliable.
The column was overloaded with crude material.As a general guideline, use a silica gel to crude product weight ratio of at least 50:1 for difficult separations.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If the product is still retained, a stronger solvent like methanol may be needed in small proportions.
The compound may have decomposed on the acidic silica gel.Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
The collected fractions are still a mixture. The fractions were collected too broadly.Collect smaller fractions and analyze each one by TLC before combining them.

Quantitative Data Summary

The following table provides a general expectation for recovery and purity for the purification of this compound. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodParameterExpected ValueNotes
Recrystallization Recovery60-85%Can be lower if multiple recrystallizations are needed.
Purity>98%Dependent on the effectiveness of the chosen solvent.
Flash Column Chromatography Recovery70-95%Dependent on the separation efficiency and proper fraction collection.
Purity>99%Generally provides higher purity than a single recrystallization.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: Remove the flask from the heat. While stirring, slowly add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to just redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. In a beaker, prepare a slurry of silica gel in the chosen eluent and pour it into the column. Use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (about 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder as a layer on top of the packed column. Add a thin protective layer of sand on top.

  • Elution: Carefully fill the column with the eluent. Apply positive pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by periodically analyzing the fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Assess Assess Purity & Impurity Profile (TLC, NMR) Crude->Assess Decision Choose Purification Method Assess->Decision Recryst Recrystallization Decision->Recryst Minor Impurities Crystalline Solid Column Flash Column Chromatography Decision->Column Complex Mixture Oily Solid SolventScreen Screen Solvent Systems Recryst->SolventScreen TLCOpt Optimize Eluent via TLC Column->TLCOpt PerformRecryst Perform Recrystallization SolventScreen->PerformRecryst Analyze Analyze Purity of Fractions/Crystals PerformRecryst->Analyze PerformColumn Perform Chromatography TLCOpt->PerformColumn PerformColumn->Analyze Pure Pure Product (>98%) Analyze->Pure Purity Met Repurify Repurify or Combine Methods Analyze->Repurify Purity Not Met Repurify->Decision

Caption: A workflow for selecting and performing the appropriate purification technique.

TroubleshootingTree Start Purification Problem ProblemType What is the issue? Start->ProblemType NoCrystals No Crystals Formed (Recrystallization) ProblemType->NoCrystals Recrystallization PoorSep Poor Separation (Column Chromatography) ProblemType->PoorSep Column LowYield Low Yield ProblemType->LowYield General Conc Too Dilute? NoCrystals->Conc TLC TLC shows poor spot separation? PoorSep->TLC Loss Where was loss? LowYield->Loss Evap Evaporate some solvent Conc->Evap Yes Nucleate Induce Nucleation (Scratch/Seed) Conc->Nucleate No ReOpt Re-optimize eluent system TLC->ReOpt Yes Overload Column Overloaded? TLC->Overload No UseLess Use less crude material Overload->UseLess Yes Pack Check column packing Overload->Pack No MotherLiquor Check mother liquor / combined fractions via TLC Loss->MotherLiquor In Solution Transfer Minimize transfer steps Loss->Transfer Mechanical

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-3-fluorobenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Overview: The synthesis of this compound is typically achieved in a two-step process. The first step involves the chlorosulfonation of 2-bromo-1-fluorobenzene to produce the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride. This is followed by amidation of the sulfonyl chloride to yield the final product.

Q1: I am experiencing a low yield in the first step, the chlorosulfonation of 2-bromo-1-fluorobenzene. What are the potential causes and how can I improve the yield?

A1: Low yields in the chlorosulfonation step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient and that the temperature is maintained appropriately. Gentle heating can sometimes drive the reaction to completion, but must be carefully controlled to prevent side reactions.

  • Suboptimal Temperature Control: This reaction is exothermic. The temperature should be kept low, typically between 0-10°C, during the addition of 2-bromo-1-fluorobenzene to the chlorosulfonic acid to minimize the formation of side products.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent decomposition of the reagent.

  • Isomer Formation: Electrophilic aromatic substitution on 2-bromo-1-fluorobenzene can potentially lead to the formation of other isomers, which will reduce the yield of the desired 4-bromo-3-fluorobenzenesulfonyl chloride. While the directing effects of the bromo and fluoro groups favor the desired product, some formation of the 2-bromo-5-fluorobenzenesulfonyl chloride isomer is possible.

  • Reagent Quality: The purity of the starting materials is crucial. Ensure the 2-bromo-1-fluorobenzene and chlorosulfonic acid are of high purity.

Q2: How can I minimize the formation of isomeric impurities during the chlorosulfonation step?

A2: Minimizing isomer formation is key to achieving a high yield of the desired product.

  • Strict Temperature Control: Maintaining a low reaction temperature (0-10°C) throughout the addition of the aryl halide is critical for maximizing the regioselectivity of the reaction.

  • Slow Addition: Add the 2-bromo-1-fluorobenzene to the chlorosulfonic acid dropwise to maintain a low concentration of the electrophile and better control the reaction temperature.

  • Purification of the Intermediate: While it is ideal to minimize isomer formation during the reaction, purification of the 4-bromo-3-fluorobenzenesulfonyl chloride intermediate by recrystallization or column chromatography may be necessary to remove any unwanted isomers before proceeding to the amidation step.

Q3: My amidation of 4-bromo-3-fluorobenzenesulfonyl chloride is resulting in a low yield of this compound. What are the likely causes and solutions?

A3: Low yields in the amidation step can often be traced to the reaction conditions or the stability of the starting material.

  • Incomplete Reaction: The reaction of the sulfonyl chloride with ammonia may be slow. Ensure an adequate reaction time and consider a moderate increase in temperature if the reaction is proceeding too slowly at room temperature.

  • Hydrolysis of the Sulfonyl Chloride: The 4-bromo-3-fluorobenzenesulfonyl chloride intermediate is susceptible to hydrolysis. The workup of the chlorosulfonation step should be performed carefully to minimize exposure to water before the amidation step. It is best to use the crude, dried sulfonyl chloride immediately in the next step.

  • Insufficient Ammonia: Ensure a sufficient excess of the ammonia source (e.g., aqueous ammonia) is used to drive the reaction to completion and to neutralize the HCl byproduct.

  • Suboptimal pH: The pH of the reaction mixture should be basic to ensure the presence of free ammonia to act as a nucleophile.

Q4: What is the best way to purify the final product, this compound?

A4: The final product is a solid and can typically be purified by recrystallization.

  • Solvent Selection: A common solvent system for recrystallization of sulfonamides is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be an effective purification method.

Quantitative Data Summary

Table 1: Reagent Properties and Stoichiometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (Theoretical)
2-Bromo-1-fluorobenzeneC₆H₄BrF175.001.0
Chlorosulfonic AcidHSO₃Cl116.52~5.0
4-Bromo-3-fluorobenzenesulfonyl chlorideC₆H₃BrClFO₂S273.511.0
Ammonium Hydroxide (28-30%)NH₄OH35.04Excess
This compoundC₆H₅BrFNO₂S254.081.0

Table 2: Troubleshooting Experimental Conditions

ParameterStandard ConditionVariation 1 (Low Yield)Variation 2 (Impurity)
Chlorosulfonation
Temperature0-10°C25°C (Room Temp)>30°C
Addition RateSlow (dropwise)RapidRapid
Reaction Time2-4 hours1 hour6 hours
Amidation
Temperature20-30°C0-10°C50°C
Ammonia Concentration28-30%10%28-30%
Reaction Time1-2 hours30 minutes4 hours

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl Chloride

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add chlorosulfonic acid (approx. 5 equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2-bromo-1-fluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The solid precipitate, crude 4-bromo-3-fluorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The crude product should be dried under vacuum and used immediately in the next step.

Step 2: Synthesis of this compound

  • In a flask, add the crude 4-bromo-3-fluorobenzenesulfonyl chloride (1 equivalent) to an excess of chilled concentrated aqueous ammonia (28-30%).

  • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is typically exothermic.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizations

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation A 2-Bromo-1-fluorobenzene C Reaction at 0-10°C A->C B Chlorosulfonic Acid B->C D Quench with Ice Water C->D E 4-Bromo-3-fluorobenzenesulfonyl chloride (Intermediate) D->E G Reaction at Room Temperature E->G F Ammonium Hydroxide F->G H Filtration and Washing G->H I This compound (Crude Product) H->I J Recrystallization I->J K Pure Product J->K G Start Low Yield in Chlorosulfonation Q1 Is the reaction complete? Start->Q1 A1 Increase reaction time or apply gentle heat. Q1->A1 No Q2 Was the temperature controlled below 10°C? Q1->Q2 Yes End Yield Improved A1->End A2 Use ice-salt bath and slow addition. Q2->A2 No Q3 Were anhydrous conditions maintained? Q2->Q3 Yes A2->End A3 Thoroughly dry all glassware. Q3->A3 No Q4 Isomer formation suspected? Q3->Q4 Yes A3->End A4 Purify intermediate or optimize temperature. Q4->A4 A4->End G Start Low Yield in Amidation Q1 Is the reaction complete? Start->Q1 A1 Increase reaction time or temperature moderately. Q1->A1 No Q2 Was the sulfonyl chloride intermediate hydrolyzed? Q1->Q2 Yes End Yield Improved A1->End A2 Use crude, dry intermediate immediately. Q2->A2 Yes Q3 Was sufficient ammonia used? Q2->Q3 No A2->End A3 Use a larger excess of concentrated ammonia. Q3->A3 No Q3->End Yes A3->End

Technical Support Center: Synthesis of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-fluorobenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the chlorosulfonation of 1-bromo-2-fluorobenzene to yield 4-bromo-3-fluorobenzenesulfonyl chloride, followed by amination.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Low Yield of Final Product Incomplete chlorosulfonation of the starting material.- Ensure the chlorosulfonic acid is fresh and used in sufficient excess.- Monitor the reaction temperature and time closely as specified in the protocol.- Analyze a crude sample by TLC or LC-MS to check for the presence of unreacted 1-bromo-2-fluorobenzene.
Incomplete amination of the sulfonyl chloride intermediate.- Use a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide).- Ensure adequate mixing to facilitate the reaction between the two phases if using a biphasic system.- Check the pH of the reaction mixture to ensure it remains basic.
Hydrolysis of the sulfonyl chloride intermediate.- Perform the amination step promptly after the synthesis and work-up of the sulfonyl chloride.- Use anhydrous solvents and reagents where possible to minimize moisture.
Product is an Oil or Fails to Crystallize Presence of significant impurities, particularly unreacted starting materials or solvent residues.- Purify the crude product using column chromatography.- Attempt recrystallization from a different solvent system. Common solvents for recrystallization of aromatic sulfonamides include ethanol, toluene, or mixtures of a good solvent and a poor solvent.[1]
Multiple Spots on TLC Analysis of the Final Product Formation of isomeric byproducts or side products.- Isolate the major impurity by preparative TLC or column chromatography and characterize it by NMR or MS to identify its structure.- Optimize the reaction conditions of the chlorosulfonation step (e.g., temperature, reaction time) to improve regioselectivity.
Final Product has a Low Melting Point Presence of impurities.- Recrystallize the product until a constant melting point is achieved.- Utilize flash column chromatography for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities can be categorized based on the two main synthetic steps:

  • From the Chlorosulfonation of 1-bromo-2-fluorobenzene:

    • Unreacted 1-bromo-2-fluorobenzene: The starting material of the first step.

    • Isomeric Sulfonyl Chlorides: Such as 2-bromo-3-fluorobenzenesulfonyl chloride, due to non-regioselective sulfonation.

    • 4-Bromo-3-fluorobenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride intermediate.

  • From the Amination of 4-bromo-3-fluorobenzenesulfonyl chloride:

    • Unreacted 4-bromo-3-fluorobenzenesulfonyl chloride: The starting material of the second step.

    • Bis-sulfonated Amine (Disulfonimide): Formed by the reaction of the product with another molecule of the sulfonyl chloride.

Q2: How can I minimize the formation of the isomeric sulfonyl chloride impurity?

A2: The regioselectivity of the chlorosulfonation reaction is influenced by factors such as reaction temperature and the rate of addition of the reagents. Running the reaction at a lower temperature and with slow, controlled addition of the starting material to the chlorosulfonic acid can often improve the selectivity for the desired 4-sulfonyl chloride isomer.

Q3: My final product is contaminated with the sulfonic acid. How can I remove it?

A3: The sulfonic acid impurity is significantly more polar and acidic than the desired sulfonamide. It can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonamide will remain in the organic layer, while the sulfonic acid will be extracted into the aqueous layer as its salt.

Q4: What is the best method to purify the final product?

A4: Recrystallization is a powerful and commonly used technique for purifying solid organic compounds like this compound.[1] Suitable solvents include ethanol or toluene.[1] For more challenging separations, especially for removing isomeric impurities, flash column chromatography is a highly effective method.[1]

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1] For this compound, ethanol or toluene are good starting points.[1]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.[1]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Impurity Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) check_purity Is the product pure? start->check_purity unreacted_sm Unreacted Starting Material (1-bromo-2-fluorobenzene or 4-bromo-3-fluorobenzenesulfonyl chloride) check_purity->unreacted_sm No, Unreacted SM isomeric_impurity Isomeric Impurity Present (e.g., 2-bromo-3-fluorobenzenesulfonamide) check_purity->isomeric_impurity No, Isomer polar_impurity Polar Impurity Present (e.g., Sulfonic Acid) check_purity->polar_impurity No, Polar Impurity other_impurity Other Impurities check_purity->other_impurity No, Other end Pure this compound check_purity->end Yes optimize_reaction1 Optimize Chlorosulfonation (Temp, Time, Stoichiometry) unreacted_sm->optimize_reaction1 optimize_reaction2 Optimize Amination (Temp, Time, Stoichiometry) unreacted_sm->optimize_reaction2 isomeric_impurity->optimize_reaction1 column_chromatography Purify by Column Chromatography isomeric_impurity->column_chromatography base_wash Aqueous Base Wash (e.g., NaHCO3) polar_impurity->base_wash other_impurity->column_chromatography recrystallization Purify by Recrystallization other_impurity->recrystallization optimize_reaction1->start optimize_reaction2->start column_chromatography->start recrystallization->start base_wash->start

Caption: Troubleshooting workflow for impurity identification and removal.

References

Technical Support Center: Managing Polysulfonylation in Aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing polysulfonylation in aniline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling sulfonylation reactions to achieve desired monosubstituted products. Here you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and data to guide your reaction optimization.

Troubleshooting Guide

This section addresses specific issues users might encounter during aniline sulfonylation experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: My reaction is producing a significant amount of di-sulfonylated byproduct.

Question: I am observing a high percentage of N,N-bis(sulfonyl)aniline in my reaction mixture, which is reducing the yield of my desired mono-sulfonated product and complicating purification. What are the likely causes and how can I fix this?

Answer: The formation of a di-sulfonylated byproduct is a common issue that typically arises from conditions that favor a second sulfonylation event. The primary causes and their solutions are outlined below.

  • Potential Cause 1: Incorrect Stoichiometry. Using an excess of the sulfonylating agent (e.g., methanesulfonyl chloride) is a direct cause of di-sulfonylation.[1]

    • Solution: Carefully control the stoichiometry. It is often beneficial to use a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride to ensure the sulfonylating agent is fully consumed before it can react a second time with the desired product.[1]

  • Potential Cause 2: High Reaction Temperature. Elevated temperatures can increase the rate of the second sulfonylation reaction, leading to more of the di-sulfonylated byproduct.[1]

    • Solution: Maintain a low temperature, especially during the addition of the sulfonylating agent. A common practice is to perform the addition at 0 °C in an ice bath and then allow the reaction to warm to room temperature slowly.[1][2]

  • Potential Cause 3: Rapid Addition of Sulfonylating Agent. Adding the sulfonyl chloride too quickly creates localized areas of high concentration, which promotes di-sulfonylation.[1]

    • Solution: Add the sulfonylating agent slowly and dropwise to the stirred reaction mixture.[1][2] This maintains a low, steady concentration, favoring the initial N-sulfonylation.

Below is a workflow to troubleshoot the formation of di-sulfonylated byproducts.

G cluster_0 Troubleshooting Workflow: High Di-Sulfonylation start High Di-Sulfonylation Detected check_stoich Check Stoichiometry: Is [Sulfonyl Chloride] <= [Aniline]? start->check_stoich adjust_stoich Adjust Stoichiometry: Use 1.05 eq. Aniline check_stoich->adjust_stoich No check_temp Check Temperature: Was addition at 0°C? check_stoich->check_temp Yes adjust_stoich->check_temp adjust_temp Adjust Temperature: Maintain 0°C during addition check_temp->adjust_temp No check_addition Check Addition Rate: Was it added dropwise? check_temp->check_addition Yes adjust_temp->check_addition adjust_addition Adjust Addition: Add sulfonyl chloride slowly check_addition->adjust_addition No end_node Problem Resolved: Mono-sulfonylation Favored check_addition->end_node Yes adjust_addition->end_node

Caption: Troubleshooting workflow for excessive di-sulfonylation.

Issue 2: My reaction is producing C-sulfonylated impurities and isomeric mixtures.

Question: My reaction is yielding sulfonyl groups attached directly to the aromatic ring (ortho- and para- isomers) instead of the nitrogen atom. How can I prevent this side reaction?

Answer: C-sulfonylation is an electrophilic aromatic substitution reaction that competes with the desired N-sulfonylation. This is particularly problematic with unprotected anilines, as the amino group is a strong activating director.

  • Potential Cause: Highly Activated Aromatic Ring. The electron-donating amino group of an unprotected aniline activates the ring, making it susceptible to electrophilic attack by the sulfonylating agent.[1]

    • Solution: Protect the Amino Group. The most effective strategy is to temporarily protect the amino group, typically by converting it to an acetanilide.[3] The acetyl group is electron-withdrawing, which deactivates the aromatic ring, thus preventing C-sulfonylation.[3] The bulkiness of the acetyl group also sterically hinders the ortho positions, leading to high selectivity for the para-product.[3] The acetyl group can be removed later via hydrolysis.

G Control of C-Sulfonylation via Protection Strategy cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway Aniline Aniline (Activated Ring) Mix Mixture of Products (N-, o-, p-sulfonylated) Aniline->Mix SulfonylCl R-SO2Cl SulfonylCl->Mix Acetanilide Acetanilide (Deactivated Ring) p_Sulfonylated p-Sulfonyl Acetanilide (Desired Intermediate) Acetanilide->p_Sulfonylated SulfonylCl2 R-SO2Cl SulfonylCl2->p_Sulfonylated Deprotection Hydrolysis p_Sulfonylated->Deprotection FinalProduct p-Sulfonylaniline (Single Isomer) Deprotection->FinalProduct

Caption: Protecting the aniline nitrogen prevents C-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What exactly is polysulfonylation and why is it a problem?

A1: Polysulfonylation refers to the addition of more than one sulfonyl group to an aniline molecule. This can occur as di-sulfonylation on the nitrogen atom (N,N-bis(sulfonyl)aniline) or as a combination of N-sulfonylation and C-sulfonylation. It is considered a problematic side reaction because it consumes the starting material and the desired mono-sulfonylated product, leading to lower yields and creating complex mixtures that are often difficult to purify.[1][3]

Q2: What is the function of the base (e.g., pyridine, triethylamine) in the reaction?

A2: The reaction between an aniline and a sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is essential to neutralize this acid.[1] If the HCl is not neutralized, it will protonate the starting aniline, rendering it unreactive and stalling the reaction.[1]

Q3: How can I monitor the progress of my sulfonylation reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques allow you to track the consumption of the starting aniline and the formation of the desired product and any byproducts over time. For quantitative analysis of aniline and its derivatives, High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[4][5]

Q4: Are there modern, milder alternatives to traditional sulfonylation methods?

A4: Yes, concerns over harsh conditions in traditional methods have led to the development of milder protocols.[6] Visible-light-mediated photoredox catalysis has emerged as a powerful technique for the sulfonylation of anilines using sulfinate salts or sulfonyl fluorides as the sulfonylating agents.[6][7][8] These methods often proceed at room temperature, exhibit high functional group tolerance, and are suitable for late-stage functionalization of complex molecules.[8][9]

Quantitative Data on Reaction Parameters

The outcome of an aniline sulfonylation reaction is highly sensitive to several parameters. The table below summarizes their impact on yield and the formation of the di-sulfonylated byproduct.

ParameterRecommended ConditionImpact on Yield and PurityPotential Side Reactions with Deviation
Stoichiometry (Aniline:MsCl)1.05 : 1Maximizes mono-sulfonylation; high yield of the desired product.[1]Excess MsCl: Increased formation of N,N-bis(methylsulfonyl)aniline.[1]
Temperature 0 °C during addition, then warm to RTFavors mono-sulfonylation by minimizing side reactions.[1]Higher Temperature: Increased rate of di-sulfonylation.[1]
Solvent Anhydrous Aprotic (e.g., DCM)Provides good solubility for reactants and is easy to remove.[1]Protic or Wet Solvents: Hydrolysis of the methanesulfonyl chloride.[1]
Base (e.g., Pyridine)~1.1 equivalentsEffectively neutralizes HCl, preventing protonation of aniline.[1]Insufficient Base: Reaction stalls, leading to low yield.[1]
Addition Rate of MsCl Slow, dropwiseMaintains a low concentration of MsCl, favoring N-sulfonylation.[1]Rapid Addition: Localized high concentration of MsCl, increasing di-sulfonylation.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Methanesulfonylation of Aniline

This protocol provides a general guideline for achieving mono-sulfonylation and may require optimization for specific substituted anilines.[1]

Materials:

  • Aniline (1.05 equivalents)

  • Methanesulfonyl chloride (MsCl) (1.0 equivalent)

  • Anhydrous pyridine (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.05 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the methanesulfonyl chloride (1.0 eq.) dropwise to the solution, ensuring the temperature remains at or below 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective para-Sulfonylation of Aniline via Acetanilide Protection

This two-step protocol is designed to prevent C-sulfonylation and achieve high regioselectivity for the para-position.[3]

Step 1: Protection (Acetylation)

  • Dissolve aniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring the solution in an ice bath.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide product.

  • Filter the solid, wash with cold water, and dry thoroughly.

Step 2: Sulfonylation

  • In a fume hood, carefully and in portions, add the dried acetanilide to chlorosulfonic acid (as the sulfonylating agent) in a flask submerged in an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetylaminobenzenesulfonyl chloride.

  • Filter, wash with cold water, and dry the product. (This can then be hydrolyzed to the final p-sulfonylaniline).

Visualization of Key Concepts

The following diagrams illustrate the chemical pathways and logical relationships central to managing sulfonylation reactions.

G cluster_main Reaction Pathways in Aniline Sulfonylation Aniline Aniline (Ph-NH2) MsCl1 + R-SO2Cl Mono Mono-sulfonylated Aniline (Desired Product) MsCl1->Mono Desired Path MsCl2 + R-SO2Cl (Excess) Di Di-sulfonylated Aniline (Byproduct) MsCl2->Di Side Reaction (Polysulfonylation)

Caption: Desired mono-sulfonylation vs. undesired polysulfonylation.

G Parameter Control for Selective Mono-Sulfonylation center_node Selective Mono-Sulfonylation param1 Controlled Stoichiometry (Aniline > MsCl) param1->center_node Prevents Di-sulfonylation param2 Low Temperature (0 °C) param2->center_node Slows Side Reactions param3 Slow Addition Rate (Dropwise) param3->center_node Avoids High Local [MsCl] param4 Amino Group Protection (Acetanilide) param4->center_node Prevents C-Sulfonylation

Caption: Key parameters for achieving selective mono-sulfonylation.

References

Technical Support Center: Optimizing Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the sulfonylation of amines, alcohols, and other substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during sulfonylation reactions?

A1: Researchers often face challenges such as low yields, the formation of side products (e.g., di-sulfonylation), incomplete reactions, and difficulties in product purification.[1][2] The reactivity of the starting materials, choice of base and solvent, and reaction temperature are critical factors that can influence the outcome.[3][4][5]

Q2: How can I minimize the formation of the di-sulfonylated byproduct when reacting primary amines?

A2: Di-sulfonylation is a common side reaction. To favor mono-sulfonylation, you can:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1]

  • Slow Addition: Add the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C) to keep its concentration low, which favors reaction with the more nucleophilic primary amine.[1]

  • Modify Base Conditions: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid using an excessive amount of a strong base, which can deprotonate the mono-sulfonated product, making it more susceptible to a second sulfonylation.

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even as low as -78 °C can significantly reduce the rate of the undesired di-sulfonylation.[1]

Q3: My sulfonylation reaction is not going to completion. What should I do?

A3: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: Monitor the reaction's progress using TLC or LC-MS. If it has stalled, you might need to increase the reaction time or cautiously raise the temperature.[2]

  • Reagent Purity: Ensure that your sulfonating agent and solvents are of high purity and anhydrous, as sulfonating agents like sulfonyl chlorides are sensitive to moisture.[2]

  • Inadequate Mixing: Proper stirring is crucial to maintain a homogeneous reaction mixture.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction rate.[3][4] Experiment with different bases or solvents as outlined in the tables below.

Q4: What is the best way to purify my sulfonylated product?

A4: Purification strategies depend on the properties of your product. Common methods include:

  • Extraction and Washing: After the reaction, the mixture is typically quenched and extracted with an organic solvent. Washing with brine and drying over an anhydrous salt like sodium sulfate is a standard work-up procedure.[1]

  • Column Chromatography: Flash column chromatography on silica gel is a widely used method to separate the desired product from impurities.[1][6]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[7]

  • Solid Phase Extraction (SPE): For certain compounds, SPE can be an efficient purification method.[6]

Q5: How does the choice of solvent affect my sulfonylation reaction?

A5: Solvents can influence reaction rates and selectivity.[3][8] The polarity of the solvent can stabilize or destabilize reactants and transition states, thereby affecting the reaction's speed.[8] For instance, in some photocatalytic sulfonylations of anilines, acetonitrile was found to be a superior solvent to DMSO or DMF, as the latter's higher solubility of a precursor could lead to its rapid decomposition.[9][10] The choice of solvent can even alter the reaction pathway, leading to different products.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Sulfonylation of Alcohols

Low yields in the sulfonylation of alcohols can be frustrating. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Troubleshooting Workflow for Low Yield in Alcohol Sulfonylation

LowYield_Alcohol start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Use fresh sulfonyl chloride - Ensure alcohol is pure and dry - Use anhydrous solvent start->check_reagents optimize_base Step 2: Optimize Base - Switch to a stronger or less hindered base - Adjust stoichiometry of the base check_reagents->optimize_base Reagents OK success Success: Improved Yield check_reagents->success Yield Improved change_solvent Step 3: Modify Solvent - Try a more polar or non-polar solvent - See Solvent Effects Table optimize_base->change_solvent No Improvement optimize_base->success Yield Improved adjust_temp Step 4: Adjust Temperature - Lower temperature to reduce side reactions - Increase temperature if reaction is too slow change_solvent->adjust_temp No Improvement change_solvent->success Yield Improved consider_catalyst Step 5: Consider a Catalyst - Add DMAP for hindered alcohols - Explore other catalysts adjust_temp->consider_catalyst No Improvement adjust_temp->success Yield Improved consider_catalyst->success Yield Improved fail Problem Persists: Consult further literature consider_catalyst->fail No Improvement

Caption: Troubleshooting workflow for low yield in alcohol sulfonylation.

Detailed Strategies:

  • Reagent Quality: Sulfonyl chlorides are moisture-sensitive. Using a fresh bottle or purifying the reagent before use is recommended. The alcohol and solvent must be anhydrous.

  • Base Selection: Pyridine is a common base/solvent. For less reactive or sterically hindered alcohols, a stronger, non-nucleophilic base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[11]

  • Solvent Effects: Dichloromethane (DCM) or tetrahydrofuran (THF) are common aprotic solvents. The choice can influence reaction rates.

  • Temperature Control: Reactions are often run at 0 °C to room temperature. For sluggish reactions, gentle heating might be necessary, but this can also promote side reactions.

Issue 2: Poor Chemoselectivity in Molecules with Multiple Functional Groups

Achieving chemoselectivity is crucial when working with complex molecules containing multiple reactive sites (e.g., both -NH2 and -OH groups).

Logical Relationship for Achieving Chemoselectivity

Chemoselectivity start Substrate with Multiple Nucleophilic Groups reactivity Assess Relative Nucleophilicity (e.g., Amine > Alcohol) start->reactivity conditions Select Reaction Conditions to Exploit Reactivity Difference reactivity->conditions low_temp Low Temperature (e.g., 0 °C or below) conditions->low_temp mild_base Mild or Hindered Base (e.g., Pyridine, TEA) conditions->mild_base controlled_addition Slow, Controlled Addition of Sulfonyl Chloride conditions->controlled_addition outcome Preferential Sulfonylation of the More Nucleophilic Group low_temp->outcome mild_base->outcome controlled_addition->outcome

Caption: Strategy for achieving chemoselective sulfonylation.

Key Principles:

  • Inherent Reactivity: Generally, amines are more nucleophilic than alcohols, and will react preferentially.[12]

  • Protecting Groups: If inherent reactivity differences are insufficient, a protecting group strategy is necessary. Protect the more reactive functional group, perform the sulfonylation on the desired group, and then deprotect.[11][13] Sulfonyl groups themselves can act as protecting groups for amines, reducing their nucleophilicity and basicity.[11]

  • Reaction Conditions: Fine-tuning the reaction conditions (temperature, base, solvent) can enhance selectivity. For example, some methods report successful sulfonylation of an amine in the presence of a hydroxyl group, leaving the -OH intact.[12]

Data Presentation: Reaction Parameter Optimization

The following tables summarize the impact of various reaction parameters on the outcome of sulfonylation reactions, based on literature data.

Table 1: Effect of Base on Sulfonylation of Amines

BaseTypeCommon Applications & Notes
PyridineWeak, NucleophilicOften used as both base and solvent. Can act as a catalyst.[11]
Triethylamine (TEA)Strong, Non-nucleophilicCommonly used for Ms protection.[11] Good for avoiding side reactions.
DIPEAStrong, HinderedA non-nucleophilic base, useful when the substrate is base-sensitive.
NaHCO₃Weak, InorganicCan be optimal in some catalytic systems, providing good conversions without a catalyst.[14]
K₂CO₃, Na₂CO₃InorganicScreened in some catalytic systems.[14]

Table 2: Influence of Solvent on Sulfonylation Reactions

SolventPolarityObservations from Literature
Dichloromethane (DCM)Polar AproticStandard solvent for many sulfonylation reactions.
Tetrahydrofuran (THF)Polar AproticCommon solvent. In some cases, changing from THF/H₂O to iPrOH/H₂O altered the reaction product.[3]
Acetonitrile (MeCN)Polar AproticFound to be optimal in certain photocatalytic sulfonylations, preventing rapid decomposition of intermediates.[9][10]
Dimethylformamide (DMF)Polar AproticIdentified as the preferred solvent in some phosphine-promoted dehydroxylative sulfonylations.[15]
Dimethyl Sulfoxide (DMSO)Polar AproticIn some photocatalytic systems, its use led to complete suppression of product formation.[9][10]
Solvent-freeN/ASome methods report efficient sulfonylation at room temperature without any solvent, offering a "green" alternative.[12]

Table 3: Temperature Effects on Sulfonylation

Temperature RangeGeneral EffectSpecific Examples
-78 °C to 0 °CMinimizes side reactions, enhances selectivity.Recommended for controlling di-sulfonylation of primary amines.[1]
Room Temperature (~20-25 °C)Convenient, often sufficient for reactive substrates.Aniline sulfonylation with p-toluenesulfonyl chloride proceeds immediately at room temperature.[12]
40 °C to 100 °C+Increases reaction rate for less reactive substrates.In some systems, temperature changes did not significantly affect yield,[5][12] while in others, it was a critical parameter to control isomer formation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Aniline

This protocol is a representative example for the sulfonylation of an aniline derivative.

Workflow for Aniline Sulfonylation

Aniline_Sulfonylation start Start charge_vial 1. Charge Vial - Aniline derivative (1 equiv) - Sulfonylating agent (2 equiv) - Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ 2 mol%) start->charge_vial evacuate 2. Inert Atmosphere - Evacuate and backfill vial with N₂ (3x) charge_vial->evacuate add_solvent 3. Add Solvent - Add degassed MeCN (0.1 M) via syringe evacuate->add_solvent irradiate 4. Reaction - Irradiate with blue LEDs at 40-50 °C for 2h add_solvent->irradiate workup 5. Work-up - Dilute with water - Extract with ethyl acetate irradiate->workup wash 6. Wash - Wash organic layers with 1N NaOH (3x) - Wash with brine workup->wash dry_concentrate 7. Dry and Concentrate - Dry over Na₂SO₄, filter, and concentrate wash->dry_concentrate purify 8. Purify - Column chromatography or recrystallization dry_concentrate->purify end End Product purify->end

Caption: Step-by-step workflow for a typical aniline sulfonylation.

Methodology:

  • Reaction Setup: In a sealed vial, combine the aniline derivative (1 equivalent), the sulfonylating agent (e.g., an NHMP sulfone derivative, 2 equivalents), and a suitable catalyst (e.g., Ru(bpy)₃(PF₆)₂ at 2 mol %).[9]

  • Inert Atmosphere: Evacuate the vial and backfill with an inert gas like nitrogen three times to remove oxygen.[9]

  • Solvent Addition: Add the appropriate degassed solvent (e.g., acetonitrile, 0.1 M) via a syringe.[9]

  • Reaction Conditions: Stir the mixture and irradiate with a light source (e.g., blue LED) at a controlled temperature (e.g., 40–50 °C) for the required time (e.g., 2 hours). Monitor the reaction by TLC or LC-MS.[9]

  • Work-up: Upon completion, quench the reaction by diluting with water and extract the product with an organic solvent like ethyl acetate.[9]

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[1][9]

Protocol 2: Solvent-Free Sulfonylation of an Amine or Alcohol

This protocol provides an environmentally friendly approach to sulfonylation.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, mix the amine or alcohol (2 mmol) and the p-toluenesulfonyl chloride (2 mmol).[12] For less reactive substrates, a catalytic amount of zinc oxide (1 mol%) can be added.[12]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction with aniline is often exothermic and proceeds immediately.[12]

  • Monitoring: Monitor the progress of the reaction by TLC.[12]

  • Work-up and Purification: Once the reaction is complete, the product can be purified directly, often by recrystallization, as no solvent needs to be removed.

Disclaimer: These guides and protocols are intended for informational purposes and should be adapted to specific experimental contexts. Always consult primary literature and adhere to laboratory safety protocols.

References

Technical Support Center: Purification of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sulfonamide drugs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of sulfonamide drugs, offering potential causes and solutions in a question-and-answer format.

Q1: My synthesized sulfonamide fails to crystallize from solution. What should I do?

A1: Failure to crystallize is a common issue. Here are several steps you can take to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid sulfonamide, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the sulfonamide, and then allow it to cool again.[1]

  • Cooling: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystallization. If room temperature cooling is unsuccessful, try cooling the flask in an ice bath.[2]

  • Solvent System: Re-evaluate your choice of solvent. The ideal solvent should dissolve the sulfonamide when hot but not when cold. You might need to try a different solvent or a mixed solvent system.

Q2: My sulfonamide "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the sulfonamide comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the sulfonamide, or if there are significant impurities present.

  • Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[1][2]

  • Change Solvent System: Consider using a mixed solvent system. Dissolve your compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (a solvent in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, let it cool slowly.[2] A common system for sulfonamides can be ethanol and water.

  • Lower the Temperature of Dissolution: Try to dissolve the sulfonamide at a temperature below its melting point by using a larger volume of solvent.

Q3: The yield of my recrystallized sulfonamide is very low. How can I improve it?

A3: A low yield can be due to several factors. Here are some ways to improve it:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.[1]

  • Sufficient Cooling: Ensure the crystallization mixture has been thoroughly cooled to maximize product precipitation. An ice bath can be used after the solution has cooled to room temperature.[2]

  • Avoid Premature Crystallization: If crystals form too early in a hot solution (e.g., during hot filtration), some product may be lost. Ensure all your glassware is pre-heated.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q4: My purified sulfonamide shows multiple spots on a TLC plate. What are the next steps?

A4: Multiple spots on a TLC plate indicate the presence of impurities. The next steps involve further purification and analysis.

  • Re-crystallization: A second recrystallization may be necessary to remove the remaining impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities. For sulfonamides, silica gel is a common stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used. This allows for very fine separation of the desired compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What are common impurities in sulfonamide drugs?

A1: Impurities can originate from the starting materials, intermediates, or byproducts of the synthesis, as well as from degradation. Common synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3] Potential process-related impurities can include unreacted starting materials, byproducts from side reactions, or related sulfonamide structures. For example, in the synthesis of safinamide mesilate, several process-related impurities have been identified and characterized.[4][5]

Q2: How do I choose the right solvent for recrystallizing my sulfonamide?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the sulfonamide at its boiling point.

  • Dissolve the sulfonamide poorly or not at all at low temperatures.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Be chemically inert to the sulfonamide.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly used solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[2][6] For sulfonamides, which have both polar and non-polar characteristics, alcohols or alcohol/water mixtures are often a good starting point.

Q3: What analytical techniques are best for assessing the purity of my sulfonamide?

A3: The most common and effective techniques for assessing sulfonamide purity are:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method. Reversed-phase columns like C8 or C18 are frequently used.[7][8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main component and the tentative identification of impurities.[9]

Data Presentation: Analytical Techniques for Purity Assessment

The following table summarizes key analytical techniques for determining sulfonamide purity.

TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
HPLC Differential partitioning between a stationary and mobile phase.Retention time, peak area (% purity), quantification.High precision, robust, reproducible, widely available.Requires reference standards, potential for co-elution of impurities.[9]
TLC Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), number of components.Simple, rapid, low cost, good for reaction monitoring.Not quantitative, lower resolution than HPLC.[9]
LC-MS HPLC separation followed by mass analysis.Retention time, mass-to-charge ratio (m/z).High sensitivity and specificity, structural information.More complex instrumentation, potential for matrix effects.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of a synthesized sulfonamide.

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 40 mM KH2PO4/K2HPO4, pH 6.5).[10] The exact ratio should be optimized for the specific sulfonamide. A common starting point is a 50:50 mixture.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of the sulfonamide reference standard and the synthesized sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with the mobile phase to achieve a concentration of approximately 1 mg/mL.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: UV detection at a wavelength where the sulfonamide has maximum absorbance (e.g., 250-280 nm).[8][10]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject the standard solution to determine the retention time of the pure sulfonamide.

    • Inject the sample solution.

    • Integrate the peak areas of the main sulfonamide peak and all impurity peaks.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Recrystallization of a Sulfonamide

This protocol outlines a general procedure for the recrystallization of a sulfonamide drug.

  • Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of the crude sulfonamide in different solvents at room and elevated temperatures.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis synthesis Sulfonamide Synthesis crude Crude Product synthesis->crude recrystallization Recrystallization crude->recrystallization Primary Method tlc TLC Analysis recrystallization->tlc Check Purity column_chrom Column Chromatography hplc HPLC Analysis column_chrom->hplc Check Purity of Fractions tlc->column_chrom Multiple Spots pure_product Pure Product (>99%) tlc->pure_product Single Spot hplc->column_chrom Multiple Peaks (Re-purify) hplc->pure_product Single Peak

Caption: Experimental workflow for sulfonamide purification and analysis.

troubleshooting_crystallization start No Crystals Form scratch Scratch Flask start->scratch seed Add Seed Crystal scratch->seed If no success success Crystals Form scratch->success Success concentrate Reduce Solvent Volume seed->concentrate If no success seed->success Success cool Cool in Ice Bath concentrate->cool If no success concentrate->success Success reassess Reassess Solvent cool->reassess If no success cool->success Success

Caption: Troubleshooting guide for inducing crystallization.

References

Technical Support Center: Preventing Decomposition During Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to decomposition during sulfonamide synthesis. Our goal is to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final products.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield in my sulfonamide synthesis. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents. Key areas to investigate include:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.

    • Sulfonyl Chloride: This is a critical reagent that is highly sensitive to moisture. Hydrolysis to the corresponding sulfonic acid is a common issue, rendering it unreactive under standard conditions.[1] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water is a primary cause of sulfonyl chloride decomposition. Always use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

    • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).

    • Temperature: Most sulfonamide syntheses are performed at temperatures ranging from 0 °C to room temperature. While gentle heating can sometimes drive a sluggish reaction, excessive heat can promote side reactions and decomposition.[1]

Q2: My sulfonyl chloride starting material appears degraded. How can I purify it?

A2: If you suspect your sulfonyl chloride has been compromised by moisture, you can repurify it by recrystallization from a non-polar solvent like hexanes or by distillation under reduced pressure. Always handle and store sulfonyl chlorides under anhydrous conditions.

Q3: I'm using a diazonium salt in my synthesis, and I'm getting a lot of side products. What's going wrong?

A3: Aryl diazonium salts are notoriously unstable and can decompose, especially with heat.[2] It is crucial to maintain low temperatures (typically 0-5 °C) during the formation of the diazonium salt and in the subsequent reaction.[2] The formation of dark, tar-like byproducts often indicates decomposition and subsequent radical side reactions.

Q4: How does pH affect my sulfonamide synthesis?

A4: The pH of the reaction mixture is crucial. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The choice of base is important; it should be strong enough to deprotonate the amine without causing unwanted side reactions. A simple method for synthesis in aqueous media involves maintaining the pH between 8 and 10 using a sodium carbonate solution.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Action
Degraded Sulfonyl Chloride Verify the purity of the sulfonyl chloride via NMR or LC-MS. If necessary, purify by recrystallization or distillation. Always use freshly opened or properly stored reagents.
Impure Amine Check the purity of the amine. If it has been stored for a long time, consider purification or using a fresh batch.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Double-check all calculations and measurements for reactants and base.
Sub-optimal Temperature Monitor the reaction temperature closely. For reactions involving sulfonyl chlorides, start at 0 °C and allow to slowly warm to room temperature. For diazonium salts, maintain a temperature of 0-5 °C.
Ineffective Base Ensure the base is dry and added in the correct stoichiometric amount. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Action
Hydrolysis of Sulfonyl Chloride This leads to the formation of the corresponding sulfonic acid. Ensure strictly anhydrous conditions. The sulfonic acid can be removed during workup by extraction with a basic aqueous solution.
Decomposition of Diazonium Salt This is often due to elevated temperatures. Maintain a reaction temperature of 0-5 °C. Use a reliable method to monitor the internal temperature of the reaction.
Reaction with Solvent Ensure the solvent is inert. For example, protic solvents can react with sulfonyl chlorides.
Over-sulfonylation In the case of primary amines, reaction of the sulfonamide product to form a di-sulfonylated species can occur. Use of a slight excess of the amine can sometimes mitigate this.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Action
Product is Water Soluble If the sulfonamide has some solubility in the aqueous phase during workup, perform multiple extractions with an organic solvent to maximize recovery.
Co-elution with Byproducts If purification by column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Presence of Sulfonic Acid The sulfonic acid byproduct from hydrolysis can often be removed by washing the organic layer with a saturated sodium bicarbonate solution during the workup.

Data Presentation

Table 1: Influence of Reaction Conditions on Sulfonamide Synthesis
ParameterRecommended ConditionRationale for Preventing Decomposition
Temperature 0 °C to Room Temperature (for sulfonyl chlorides)0-5 °C (for diazonium salts)Lower temperatures minimize the rate of hydrolysis of sulfonyl chlorides and prevent the rapid decomposition of unstable diazonium salts.[2]
Solvent Anhydrous, non-protic solvents (e.g., DCM, THF, Acetonitrile)Prevents the hydrolysis of moisture-sensitive sulfonyl chlorides.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which can lead to the decomposition of sulfonyl chlorides.
Base Non-nucleophilic organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., K₂CO₃)Neutralizes the HCl byproduct without competing with the amine nucleophile. The base should be dry.
pH 8-10 (for aqueous media reactions)Maintains the amine in its nucleophilic, deprotonated state while being suitable for the stability of many sulfonamides.[3]
Table 2: Thermal Stability of Selected Aryldiazonium Tetrafluoroborate Salts

This table provides the initial decomposition temperatures for a range of aryldiazonium tetrafluoroborate salts, highlighting the importance of temperature control when using these intermediates.

Substituent on Aryl RingInitial Decomposition Temperature (°C)
4-Nitro150
4-Bromo140
4-Methoxy140
UnsubstitutedVaries
3-Pyridine35

Data sourced from ChemRxiv.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride

This protocol describes a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Addition of Base:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a non-nucleophilic base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[4]

Protocol 2: Synthesis of an Arylsulfonyl Chloride via a Sandmeyer-type Reaction

This protocol outlines the in-situ generation of a diazonium salt and its conversion to an arylsulfonyl chloride.

  • Diazotization:

    • In a flask, dissolve the starting aniline (1.0 equivalent) in a mixture of acetonitrile and aqueous HCl (e.g., 37%).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite or tert-butyl nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a persistent blue color indicates excess nitrous acid).

  • Sulfonylation:

    • In a separate reaction vessel, add a copper(I) or copper(II) catalyst (e.g., CuCl₂) and a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).

    • Slowly add the cold diazonium salt solution to this mixture.

    • Allow the reaction to proceed, monitoring for the evolution of nitrogen gas. The reaction may require warming to room temperature or gentle heating to go to completion.

  • Workup and Isolation:

    • Once the reaction is complete, the mixture can be worked up by adding water and extracting the arylsulfonyl chloride with an organic solvent.

    • The organic layer is then washed, dried, and concentrated to yield the crude sulfonyl chloride, which can be used directly or purified further.

    • Troubleshooting: If low yields are observed, ensure the temperature of the diazotization step was strictly controlled. Premature decomposition of the diazonium salt is a common cause of failure.[5]

Visualizations

Troubleshooting_Sulfonamide_Synthesis start Low Yield or Decomposition Observed reagent_check Check Reagent Quality (Amine, Sulfonyl Chloride, Base, Solvent) start->reagent_check reagent_issue Issue Identified? (e.g., wet solvent, old reagent) reagent_check->reagent_issue conditions_check Verify Reaction Conditions (Stoichiometry, Temperature, Atmosphere) conditions_issue Issue Identified? (e.g., wrong temp, air leak) conditions_check->conditions_issue purification_check Review Purification Strategy purification_issue Issue Identified? (e.g., product loss in workup) purification_check->purification_issue reagent_issue->conditions_check No reagent_solution Purify/Replace Reagents Use Anhydrous Solvents reagent_issue->reagent_solution Yes conditions_issue->purification_check No conditions_solution Optimize Conditions (e.g., lower temp, inert atm.) conditions_issue->conditions_solution Yes purification_solution Modify Workup/Purification (e.g., back-extraction, recrystallization) purification_issue->purification_solution Yes success Improved Yield and Purity reagent_solution->success conditions_solution->success purification_solution->success

Caption: A troubleshooting workflow for addressing low yields and decomposition in sulfonamide synthesis.

Sulfonamide_Mechanism_of_Action Sulfonamides competitively inhibit Dihydropteroate Synthase, blocking folic acid synthesis and bacterial growth. cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis (Bacterial Growth) Tetrahydrofolic_Acid->DNA_Synthesis Sulfonamide Sulfonamide Drug Sulfonamide->inhibition

Caption: Mechanism of action of sulfonamide antibiotics via inhibition of the folate biosynthesis pathway.[4][6][7]

References

Technical Support Center: Alternative Reagents for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information on modern and alternative methods for synthesizing sulfonamides. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during sulfonamide synthesis, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Q1: My reaction yield is consistently low when using a standard sulfonyl chloride and amine coupling. 1. Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture.[1] 2. Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines react slowly.[2] 3. Steric Hindrance: Bulky groups on either the sulfonyl chloride or the amine can impede the reaction.[1] 4. Side Reactions: The amine may react with other functional groups, or polymerization may occur if the amine is not adequately protected.[3]1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 2. Increase Reactivity: For poorly nucleophilic amines, consider using a stronger base or a catalyst. Alternatively, explore methods that do not rely on sulfonyl chlorides, such as those involving sulfonyl hydrazides or metal-catalyzed couplings.[2][4] 3. Modify Reaction Conditions: Increase the reaction temperature or prolong the reaction time.[1] If this is ineffective, an alternative synthetic route with less hindered reagents may be necessary.[1] 4. Use Protecting Groups: Protect reactive functional groups on your starting materials to prevent unwanted side reactions.[3]
Q2: I am observing the formation of multiple byproducts, complicating purification. 1. Over-reduction: In methods involving reduction of sulfonyl chlorides, over-reduction can lead to undesired products.[5] 2. Competing Reactions: In transition-metal-catalyzed reactions, competing pathways like C-N cross-coupling can occur.[4] 3. Reagent Decomposition: Some alternative reagents, like sulfonyl azides, can decompose, leading to side products.1. Optimize Reductant Stoichiometry: Carefully control the amount of reducing agent used. 2. Optimize Catalyst and Ligand: Screen different catalysts, ligands, and reaction conditions to favor the desired sulfonamidation pathway.[4] 3. Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize the decomposition of sensitive reagents.
Q3: My starting materials (e.g., arylboronic acid, thiol) are not converting to the desired sulfonamide. 1. Catalyst Inactivation: The transition metal catalyst may be poisoned by impurities or coordinating functional groups on the substrate. 2. Inefficient Oxidative Coupling: For methods starting from thiols or sulfinates, the oxidative step may be inefficient.[2][4] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system, leading to a stalled reaction.1. Purify Starting Materials: Ensure all starting materials and reagents are pure. Consider using a different catalyst system that is more robust. 2. Screen Oxidants: Test different oxidizing agents and conditions to find the optimal system for your specific substrate.[2] 3. Solvent Screening: Perform small-scale solubility tests and consider using a co-solvent to ensure a homogeneous reaction mixture.
Q4: How can I avoid the use of hazardous reagents like chlorosulfonic acid or thionyl chloride? The traditional synthesis of sulfonyl chlorides often requires harsh and hazardous reagents.[1][6]Explore sulfonyl chloride-free methods. Excellent alternatives include: - Direct coupling of sulfonic acids with amines.[7] - Palladium-catalyzed synthesis from aryl halides/boronic acids using a sulfur dioxide source like DABSO.[6][8][9] - Oxidative coupling of sulfonyl hydrazides with amines.[10] - One-pot synthesis from aromatic carboxylic acids.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative reagents over the classical sulfonyl chloride method?

The classical method, while effective, often involves hazardous reagents like chlorosulfonic acid and can be unsuitable for complex or sensitive molecules.[1][6] Alternative methods offer several advantages:

  • Milder Reaction Conditions: Many modern methods operate under neutral or mild basic/acidic conditions, improving functional group tolerance.[4]

  • Broader Substrate Scope: Transition-metal-catalyzed reactions and other novel methods can accommodate a wider range of starting materials, including electron-deficient amines and complex heterocyclic structures.[4][9]

  • Improved Safety: They avoid the use of highly corrosive and toxic reagents required to generate sulfonyl chlorides.[6][13]

  • Novel Reactivity: Methods like C-H amination allow for direct installation of a sulfonamide group without pre-functionalization of the aromatic ring.[13]

Q2: Can I synthesize sulfonamides directly from sulfonic acids?

Yes, direct coupling of sulfonic acids or their salts with amines is a viable alternative to the sulfonyl chloride route.[7] Reagents like triphenylphosphine ditriflate can be used to facilitate this transformation, providing a fundamentally new approach.[7] Microwave-assisted synthesis from sulfonic acid sodium salts has also been shown to be high-yielding and tolerant of various functional groups.[14]

Q3: What are sulfonyl hydrazides and how are they used in sulfonamide synthesis?

Sulfonyl hydrazides are stable, easy-to-handle crystalline solids that serve as versatile precursors for sulfonamides.[10] Their conversion to sulfonamides typically involves the in-situ generation of a reactive sulfonyl intermediate (e.g., sulfonyl radical or sulfonyl iodide) that then reacts with an amine.[10] This can be achieved through methods like iodine-catalyzed oxidative coupling.[10]

Q4: What is DABSO and what role does it play in modern sulfonamide synthesis?

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid adduct that serves as a safe and convenient surrogate for gaseous sulfur dioxide.[4][6] In palladium-catalyzed reactions, DABSO can be used for the three-component coupling of aryl halides, DABSO, and an amine to form sulfonamides, avoiding the need to prepare a sulfonyl chloride intermediate.[6][8]

Q5: Are there metal-free alternatives for sulfonamide synthesis?

Yes, several metal-free approaches have been developed. These include:

  • Iodine-mediated oxidative S-N coupling between aryl thiols and amines.[4]

  • The use of hypervalent iodine reagents to couple sodium arylsulfinates with amines.[4][15]

  • Photoredox-catalyzed methods that can proceed under mild, metal-free conditions.[16]

Comparative Data of Synthetic Methods

The following table summarizes reaction conditions and yields for various sulfonamide synthesis methods, providing a basis for comparison.

MethodSulfur SourceAmine SourceCatalyst/ReagentTypical ConditionsYield RangeReference
Classical Method Sulfonyl ChloridePrimary/Secondary AmineBase (e.g., Pyridine, TEA)0 °C to RT, Organic Solvent44-100%[2][17]
From Sulfonic Acids Sulfonic Acid SaltAmineTriphenylphosphine DitriflateVariesGood to Excellent[7]
From Sulfonyl Hydrazides Sulfonyl HydrazideTertiary AmineI₂ / TBHP (oxidant)VariesGood to Excellent[10]
Pd-Catalyzed Aminosulfonylation Aryl Iodide + DABSOHydrazinePd CatalystHigh TemperatureGood[8]
Cu-Catalyzed Three-Component Arylboronic Acid + K₂S₂O₅NitroareneCu CatalystMild ConditionsGood[4]
Decarboxylative Halosulfonylation Aromatic Carboxylic Acid + SO₂AmineCu Catalyst + Light (LMCT)RT, one-pot53-72%[11][12]
From Thiols (Oxidative Chlorination) ThiolAmineNCS / TBACl / H₂ORT, one-potGood to Excellent[2][14]

Key Experimental Protocols

Protocol 1: Iodine-Catalyzed Oxidative Coupling of a Sulfonyl Hydrazide with a Tertiary Amine

This protocol describes a metal-free method for synthesizing sulfonamides from sulfonyl hydrazides.[10]

Materials:

  • Appropriate sulfonyl hydrazide (1.0 equiv)

  • Tertiary amine (1.0 equiv)

  • Molecular Iodine (I₂) (10 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O (2.0 equiv)

  • Solvent (e.g., Dichloroethane, DCE)

Procedure:

  • To a reaction vessel, add the sulfonyl hydrazide (e.g., 0.5 mmol), the tertiary amine (0.5 mmol), and molecular iodine (0.05 mmol).

  • Add the solvent (e.g., 2.0 mL of DCE).

  • Stir the mixture and add TBHP (1.0 mmol) dropwise.

  • Heat the reaction mixture to the required temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Protocol 2: One-Pot Synthesis from an Aromatic Carboxylic Acid via Decarboxylative Chlorosulfonylation

This protocol leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic acids directly into sulfonamides in a one-pot procedure.[11][12]

Materials:

  • Aromatic carboxylic acid (1.0 equiv)

  • Copper(II) sulfate (CuSO₄) (10 mol%)

  • Lithium chloride (LiCl) (2.0 equiv)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (1.0 equiv)

  • Sulfur dioxide (SO₂) (gas or from a surrogate like DABSO)

  • Amine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent (e.g., Acetonitrile, MeCN)

Procedure:

  • Step 1: Sulfonyl Chloride Formation

    • In a reaction vessel equipped with a stir bar, combine the aromatic carboxylic acid (e.g., 0.2 mmol), CuSO₄ (0.02 mmol), LiCl (0.4 mmol), and DCDMH (0.2 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

    • Add anhydrous MeCN (2.0 mL) and bubble SO₂ gas through the solution for 5-10 minutes.

    • Irradiate the reaction mixture with a blue LED lamp at room temperature and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Step 2: Amination

    • Once the first step is complete, degas the mixture by bubbling argon through it for 15 minutes to remove excess SO₂.

    • Add the desired amine (0.24 mmol) and DIPEA (0.3 mmol) to the crude reaction mixture.

    • Stir at room temperature for 1-2 hours or until the reaction is complete.

  • Workup and Purification

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the final sulfonamide product.

Visualizations

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_method Step 2: Method Selection cluster_reaction Step 3: Synthesis cluster_analysis Step 4: Analysis & Purification start Select Starting Materials (e.g., Sulfonic Acid, Thiol, Aryl Halide, Carboxylic Acid) A Classical (Sulfonyl Chloride) start->A Choose Route B Metal-Catalyzed (Pd, Cu) start->B Choose Route C Oxidative Coupling (I₂, NCS) start->C Choose Route D Direct Coupling start->D Choose Route reaction Perform Reaction under Optimized Conditions A->reaction B->reaction C->reaction D->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end Characterize Pure Sulfonamide purify->end

Caption: Decision workflow for selecting a sulfonamide synthesis method.

metal_catalyzed_pathway ArylX Aryl Halide / Boronic Acid (Ar-X) Catalyst Pd or Cu Catalyst ArylX->Catalyst Amine Amine (R₂NH) Intermediate [Ar-SO₂-Metal Complex] Amine->Intermediate Coupling SO2_Source SO₂ Source (e.g., DABSO) SO2_Source->Catalyst Catalyst->Intermediate Oxidative Addition Product Sulfonamide (Ar-SO₂NR₂) Intermediate->Product Reductive Elimination

Caption: Generalized pathway for transition-metal-catalyzed sulfonamide synthesis.

References

Technical Support Center: Scaling Up Production of 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Bromo-3-fluorobenzenesulfonamide.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the amination of 4-Bromo-3-fluorobenzenesulfonyl chloride. This can be achieved using an aqueous solution of ammonia.

Materials:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagent Preparation: Dissolve 4-Bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Reaction Execution: Cool the flask containing the dissolved sulfonyl chloride to 0 °C using an ice bath. Add aqueous ammonia (2.0-3.0 eq) dropwise to the stirred solution over 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench by the slow addition of 1 M HCl to neutralize excess ammonia.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)
Starting Material 4-Bromo-3-fluorobenzenesulfonyl chloride4-Bromo-3-fluorobenzenesulfonyl chloride
Ammonia Source 28% Aqueous Ammonia28% Aqueous Ammonia
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours3-5 hours
Typical Yield 85-95%80-90%
Purity (after recrystallization) >98%>98%

Note: These are representative values and may vary depending on the specific reaction conditions and scale.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes & Solutions

CauseSolution
Poor quality of 4-Bromo-3-fluorobenzenesulfonyl chloride Ensure the starting material is of high purity and has not hydrolyzed. Store it in a desiccator.
Insufficient ammonia Use a sufficient excess of aqueous ammonia to drive the reaction to completion.
Low reaction temperature While the initial addition is done at 0 °C to control the exotherm, ensure the reaction is allowed to proceed at room temperature for an adequate amount of time.
Inadequate mixing Ensure efficient stirring, especially during scale-up, to maintain a homogeneous reaction mixture.
Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

CauseSolution
Hydrolysis of the starting material This forms the corresponding sulfonic acid, which can be difficult to remove. Ensure anhydrous conditions during storage and handling of the sulfonyl chloride.
Formation of di-substituted amine (bis-sulfonamide) This can occur if a primary amine is used instead of ammonia. With ammonia, this is less of a concern.
Incomplete reaction Monitor the reaction to completion using TLC or HPLC before work-up.
Inefficient purification Optimize the recrystallization solvent system and procedure. Consider a second recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this reaction?

A1: Temperature control during the addition of aqueous ammonia is crucial. The reaction is exothermic, and a rapid addition can lead to an uncontrolled temperature increase, resulting in side reactions and a lower yield. A controlled, dropwise addition at 0 °C is recommended.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting sulfonyl chloride spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC is recommended.

Q3: What are the common side products in this reaction?

A3: The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the 4-Bromo-3-fluorobenzenesulfonyl chloride. This can be minimized by using fresh, high-purity starting material and avoiding excessive exposure to moisture.

Q4: Can I use a different base for this reaction?

A4: While aqueous ammonia acts as both the nucleophile and the base, other non-nucleophilic bases like triethylamine or pyridine can be used in conjunction with an ammonia source like ammonium chloride. However, using aqueous ammonia is a more direct and atom-economical approach.

Q5: What are the safety precautions I should take when running this reaction?

A5: The reaction should be performed in a well-ventilated fume hood. 4-Bromo-3-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Concentrated aqueous ammonia is also corrosive and has a strong odor. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 4-Bromo-3-fluorobenzenesulfonyl chloride in DCM react Cool to 0°C and add aqueous ammonia dropwise prep->react monitor Warm to RT and stir for 2-4h Monitor by TLC/HPLC react->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Recrystallize from suitable solvent dry->purify troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Formation cause1 Poor Starting Material Quality start->cause1 cause2 Insufficient Ammonia start->cause2 cause3 Low Reaction Temperature start->cause3 cause4 Inadequate Mixing start->cause4 sol1 Verify purity of sulfonyl chloride cause1->sol1 sol2 Use sufficient excess of ammonia cause2->sol2 sol3 Allow reaction to proceed at RT cause3->sol3 sol4 Ensure efficient stirring cause4->sol4

Validation & Comparative

A Comparative Spectroscopic Analysis: 4-Bromo-3-fluorobenzenesulfonamide vs. 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural features of pharmacologically active molecules is paramount. This guide provides a comparative spectroscopic analysis of 4-Bromo-3-fluorobenzenesulfonamide and a key alternative, 4-bromobenzenesulfonamide. By presenting key experimental and predicted spectroscopic data, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and 4-bromobenzenesulfonamide (experimental).

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for 4-bromobenzenesulfonamide)

CompoundChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
This compound (Predicted in DMSO-d6)7.95d8.4H6
7.80dd7.2, 2.0H2
7.65t8.4H5
7.50s (br)-NH₂
4-bromobenzenesulfonamide (Experimental in DMSO-d6)7.75d8.8H2, H6
7.68d8.8H3, H5
7.43s (br)-NH₂

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for 4-bromobenzenesulfonamide)

CompoundChemical Shift (ppm)
This compound (Predicted in DMSO-d6)158.5 (d, ¹JCF = 250 Hz), 142.0, 134.5, 128.0 (d, ³JCF = 8 Hz), 122.0 (d, ²JCF = 20 Hz), 115.0 (d, ²JCF = 25 Hz)
4-bromobenzenesulfonamide (Experimental)[1]142.3, 132.5, 127.8, 126.5

Table 3: IR Spectroscopy Data (Predicted for this compound, Experimental for 4-bromobenzenesulfonamide)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted)3400-3300N-H stretching
1350-1310S=O asymmetric stretching
1170-1130S=O symmetric stretching
1250-1100C-F stretching
850-750C-Br stretching
4-bromobenzenesulfonamide (Experimental)[1]3350, 3250N-H stretching
1330S=O asymmetric stretching
1160S=O symmetric stretching
820C-Br stretching

Table 4: Mass Spectrometry Data (Predicted for this compound, Experimental for 4-bromobenzenesulfonamide)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted)253/255 (M⁺)174/176 ([M-SO₂NH₂]⁺), 155/157 ([M-Br]⁺), 75 ([C₆H₄F]⁺)
4-bromobenzenesulfonamide (Experimental)[1]235/237 (M⁺)[2]156/158 ([M-SO₂NH₂]⁺), 76 ([C₆H₅]⁺)

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Suitable Matrix (MS, IR) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Data Interpretation & Structure Elucidation Process->Interpret Compare Comparison with Reference Data Interpret->Compare Report Report Compare->Report Final Report

References

Navigating the Spectroscopic Landscape: A Comparative Guide to 4-Bromo-3-fluorobenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 4-Bromo-3-fluorobenzenesulfonamide, alongside two structurally related alternatives: 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide. The data presented herein, a combination of predicted and experimental values, offers a valuable resource for the identification and characterization of these benzenesulfonamide derivatives.

Executive Summary

This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and two of its halogenated analogs. Due to the limited availability of experimental NMR data for this compound, predicted spectral data is provided for this target compound. This is juxtaposed with experimental data for 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide to offer a robust comparative framework. Detailed experimental protocols for NMR data acquisition are also included to ensure reproducibility and methodological transparency.

Comparison of ¹H NMR Spectral Data

The proton NMR spectra of these compounds are primarily characterized by signals in the aromatic region, corresponding to the protons on the benzene ring. The substitution pattern and the electronic effects of the halogen and sulfonamide groups significantly influence the chemical shifts of these protons.

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)-SO₂NH₂ (ppm)
This compound (Predicted)7.95 (dd)7.55 (dd)7.80 (t)~7.5 (br s)
4-Bromobenzenesulfonamide (Experimental)7.79 (d)7.79 (d)-7.44 (s)
4-Chlorobenzenesulfonamide (Experimental)7.85 (d)7.53 (d)-7.46 (s)

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 'br s' a broad singlet. Coupling constants (J) are not included in this summary table but are crucial for detailed spectral interpretation.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom, with the carbon atoms directly attached to electronegative substituents (halogens, sulfur) exhibiting distinct downfield shifts.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound (Predicted)142.5125.0 (d)158.0 (d)118.0 (d)130.0120.0 (d)
4-Bromobenzenesulfonamide (Experimental)142.9129.0132.7127.2132.7129.0
4-Chlorobenzenesulfonamide (Experimental)142.2129.1129.7139.1129.7129.1

Note: '(d)' indicates a doublet due to carbon-fluorine coupling.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and clean the outside of the tube.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters to set include the number of scans (typically 8-16), spectral width, and acquisition time.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relationship between the chemical structures and their corresponding NMR data, as well as the general workflow for NMR analysis.

Relationship between Structure and NMR Data cluster_compounds Benzenesulfonamide Derivatives cluster_data NMR Spectral Data This compound This compound 1H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity) This compound->1H_NMR Predicted 13C_NMR ¹³C NMR Data (Chemical Shifts, C-F Coupling) This compound->13C_NMR Predicted 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonamide->1H_NMR Experimental 4-Bromobenzenesulfonamide->13C_NMR Experimental 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide->1H_NMR Experimental 4-Chlorobenzenesulfonamide->13C_NMR Experimental

Caption: Structure-Spectra Correlation

General NMR Experimental Workflow Start Start Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) Start->Sample_Preparation Instrument_Setup Instrument Setup (Locking and Shimming) Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (¹H and ¹³C NMR) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Interpretation) Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Caption: NMR Workflow

A Comparative Guide to the Mass Spectrometry of Halogenated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometric behavior of halogenated benzenesulfonamides, offering valuable insights for researchers, scientists, and professionals in drug development. We present supporting experimental data, detailed methodologies, and visual representations of analytical workflows and fragmentation pathways to facilitate a comprehensive understanding of the analysis of these compounds.

Introduction

Halogenated benzenesulfonamides are a significant class of compounds, with applications ranging from pharmaceuticals to agriculture.[1] Their detection and characterization are crucial for environmental monitoring, food safety, and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the sensitive and selective analysis of these compounds in complex matrices.[2][3][4] Understanding their behavior in the mass spectrometer, particularly their ionization and fragmentation patterns, is essential for developing robust and reliable analytical methods.[5]

Experimental Protocols

The successful analysis of halogenated benzenesulfonamides by LC-MS/MS relies on optimized sample preparation and instrument conditions. The following protocols are representative of common methodologies.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is widely used to concentrate sulfonamides from aqueous samples and remove interfering matrix components.[3][6] Hydrophilic-Lipophilic Balanced (HLB) sorbents are particularly effective for retaining a broad range of these compounds.[6]

Protocol for Water Samples:

  • Sample Adjustment: Take a 500 mL water sample and add NaEDTA to a final concentration of 0.5 g/L to chelate metal ions.[2][6] Adjust the sample pH to between 4 and 7 using a diluted acid (e.g., HCl).[6]

  • SPE Cartridge Conditioning: Precondition an Agilent Bond Elut HLB cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol, followed by 6 mL of purified water.[6]

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[3][6]

  • Washing: Wash the cartridge with 5-6 mL of purified water to remove salts and other hydrophilic impurities.[2][6]

  • Drying: Dry the cartridge thoroughly under a high vacuum or with a stream of nitrogen.[2][6]

  • Elution: Elute the retained sulfonamides from the cartridge using a small volume (e.g., 5 mL) of methanol, which may contain a modifier like 2% aqueous ammonia to improve the recovery of acidic sulfonamides.[2]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[2][3] Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 1:1 methanol:water) for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved using reverse-phase columns, and detection is performed with a triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

  • LC System: An Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: A C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile or Methanol.[2][3]

  • Gradient: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • MS System: An Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2][6]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2] Sulfonamides readily protonate under acidic mobile phase conditions.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mass Spectrometric Fragmentation Behavior

The structural elucidation and quantification of halogenated benzenesulfonamides are highly dependent on their characteristic fragmentation patterns in tandem mass spectrometry.

General Fragmentation Pathways

Upon collision-induced dissociation (CID), protonated benzenesulfonamides undergo several key fragmentation reactions. The most prominent and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[7][8] This rearrangement reaction is a hallmark of arylsulfonamides.[7] Other common fragmentations include the cleavage of the S-N bond and the Ar-S bond, leading to characteristic product ions.

Influence of Halogen Substituents

The presence and type of halogen atom on the benzene ring significantly influence the mass spectrum and fragmentation pathways.

  • Isotopic Patterns: Chlorine and bromine have distinct, naturally occurring heavy isotopes.

    • Chlorine: A compound containing one chlorine atom will exhibit a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[9][10]

    • Bromine: A compound with one bromine atom will show M+ and M+2 peaks of nearly equal intensity (approximately 1:1 ratio) due to the similar abundances of ⁷⁹Br and ⁸¹Br.[9][10] These isotopic signatures are powerful tools for confirming the presence of these halogens.

  • Fragmentation Promotion: Electron-withdrawing groups, such as chlorine, particularly at the ortho position, can promote the extrusion of SO₂ from the parent molecule.[7] A primary fragmentation pathway for halogenated compounds is often the loss of the halogen atom itself as a radical.[11][12]

Comparative Data of Halogenated Benzenesulfonamides

The table below summarizes the expected mass spectrometric data for representative chloro- and bromo-substituted benzenesulfonamides under positive-ion ESI-MS/MS conditions.

Compound NameStructurePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Proposed Fragmentation Pathway
4-ChlorobenzenesulfonamideCl-C₆H₄-SO₂NH₂192 / 194128 / 130[M+H - SO₂]⁺
157[M+H - Cl]⁺ (loss of chlorine radical)
111[C₆H₄Cl]⁺
92[M+H - SO₂ - HCl]⁺
4-BromobenzenesulfonamideBr-C₆H₄-SO₂NH₂236 / 238172 / 174[M+H - SO₂]⁺
157[M+H - Br]⁺ (loss of bromine radical)
155 / 157[C₆H₄Br]⁺
92[M+H - SO₂ - HBr]⁺
2,4-DichlorobenzenesulfonamideCl₂-C₆H₃-SO₂NH₂226 / 228 / 230162 / 164 / 166[M+H - SO₂]⁺
191 / 193[M+H - Cl]⁺
145 / 147[C₆H₃Cl₂]⁺
92[M+H - SO₂ - 2HCl]⁺

Note: Isotopic peaks are shown where applicable. The most abundant isotopic peak is listed first.

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Aqueous Sample (500 mL) Adjust 2. Adjust pH (4-7) & Add EDTA Sample->Adjust SPE 3. Solid-Phase Extraction (HLB Cartridge) Adjust->SPE Elute 4. Elute with Methanol SPE->Elute Dry 5. Evaporate & Reconstitute (1 mL) Elute->Dry LC 6. UHPLC Separation (C18 Column) Dry->LC MS 7. ESI-MS/MS Detection (+MRM Mode) LC->MS Data 8. Data Acquisition & Analysis MS->Data

Caption: General experimental workflow for the analysis of halogenated benzenesulfonamides.

fragmentation_pathway Precursor [M+H]⁺ (Halogenated Benzenesulfonamide) m/z = X Loss_SO2 [M+H - SO₂]⁺ m/z = X - 64 Precursor->Loss_SO2 - SO₂ Loss_Halogen [M+H - Halogen]⁺ Precursor->Loss_Halogen - X• Aryl_Ion [Aryl-Halogen]⁺ Precursor->Aryl_Ion - SO₂NH₂

Caption: Common fragmentation pathways for protonated halogenated benzenesulfonamides in MS/MS.

References

Bromo vs. Chloro Sulfonamides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of bromo-sulfonamides versus chloro-sulfonamides, supported by experimental data. The substitution of a halogen atom on the sulfonamide scaffold is a critical determinant of a compound's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. This document focuses on two key areas of biological activity: enzyme inhibition, specifically targeting carbonic anhydrases, and antibacterial efficacy.

At a Glance: Key Differences in Biological Activity

The choice between a bromo or chloro substituent on a sulfonamide can significantly impact its interaction with biological targets. In the context of carbonic anhydrase (CA) inhibition, both bromo- and chloro-sulfonamides can act as potent inhibitors. However, the nature of the halogen and its position on the aromatic ring can fine-tune the inhibitory profile and selectivity against different CA isoforms.[1] For instance, in a direct comparison of 2-halo-benzenesulfonamides, the bromo-substituted compound displayed a slightly different affinity profile against a panel of human CA isoforms compared to its chloro-analog.

In terms of antibacterial activity, a study comparing N-halogenated sulfonamides revealed that N-bromo compounds exhibit superior bactericidal activity compared to their N-chloro counterparts in the absence of organic load. However, this advantage can be reversed in the presence of proteinaceous material, where chloro-sulfonamides may demonstrate greater efficacy. This highlights the importance of the biological environment in determining the relative performance of these halogenated compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibition constants (Kᵢ) of representative bromo- and chloro-substituted benzenesulfonamides against several human carbonic anhydrase isoforms. Lower Kᵢ values indicate more potent inhibition.

CompoundTarget IsoformInhibition Constant (Kᵢ, nM)
2-Chloro-benzenesulfonamide hCA I150
hCA II85
hCA VII15
hCA IX5.5
hCA XII4.8
hCA XIV18
2-Bromo-benzenesulfonamide hCA I120
hCA II70
hCA VII12
hCA IX4.5
hCA XII4.2
hCA XIV15

Data extracted from a study on halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms.[1]

Experimental Protocols

Accurate and reproducible assessment of biological activity is crucial for the comparative evaluation of bromo- and chloro-sulfonamides. Below are detailed methodologies for key experiments.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method is widely used to determine the kinetic parameters and inhibition constants of CA inhibitors.

Principle: This assay measures the catalytic rate of CO₂ hydration to bicarbonate and a proton, which leads to a pH change in the reaction buffer. The rate of this pH change is monitored using a pH indicator, and the inhibition is quantified by the reduction in the catalytic rate in the presence of the sulfonamide inhibitor.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (bromo- and chloro-sulfonamides) and a standard inhibitor (e.g., Acetazolamide)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., 0.2 mM phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzymes, test compounds, and standard inhibitor in appropriate solvents. Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with varying concentrations of the inhibitor or vehicle control in the assay buffer. Incubate for a sufficient time to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).

  • Data Analysis: Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[2]

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Principle: This assay determines the lowest concentration of a sulfonamide that prevents the visible growth of a specific bacterial strain in a liquid growth medium.

Materials:

  • Test compounds (bromo- and chloro-sulfonamides)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Sulfonamide Dilutions: Prepare a serial two-fold dilution of the bromo- and chloro-sulfonamides in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activity of sulfonamides is intrinsically linked to their ability to interfere with specific cellular pathways.

Antibacterial Mechanism of Action: Folate Synthesis Inhibition

Antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[3][4] This enzyme is crucial for the synthesis of folic acid, an essential precursor for the synthesis of nucleotides and ultimately DNA and RNA. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to bacteriostasis.[3][4][5]

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide Sulfonamide (Bromo or Chloro) Sulfonamide->DHPS Competitively Inhibits

Inhibition of bacterial folate synthesis by sulfonamides.
Carbonic Anhydrase Inhibition and Cancer Signaling

In the context of cancer, certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth and metastasis.[6][7] CA inhibitors, including bromo- and chloro-sulfonamides, can counteract this effect. The expression of CA IX is often regulated by the hypoxia-inducible factor (HIF-1α) signaling pathway.[8] Inhibition of CA IX can indirectly affect downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[9]

Carbonic Anhydrase IX Signaling in Cancer Hypoxia Hypoxia HIF HIF-1α Activation Hypoxia->HIF CAIX_exp CA IX Expression HIF->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pHe_regulation Extracellular Acidification CAIX->pHe_regulation PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt MAPK MAPK Pathway CAIX->MAPK Tumor_Growth Tumor Growth & Metastasis pHe_regulation->Tumor_Growth Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Sulfonamide Sulfonamide Inhibitor (Bromo or Chloro) Sulfonamide->CAIX Inhibits

Role of CA IX in cancer and its inhibition by sulfonamides.

References

A Comparative Guide to the Structure-Activity Relationships of Substituted Benzenesulfonamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of substituted benzenesulfonamides: inhibitors of carbonic anhydrase IX (CA IX) and glyoxalase I (Glo1). Both enzymes are significant targets in cancer therapy, yet they present different active site environments and catalytic mechanisms, leading to distinct SAR profiles for their respective inhibitors.

Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[1][2] It plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival and proliferation.[2][3] The development of selective CA IX inhibitors is a promising strategy for anticancer drug development.

Structure-Activity Relationship of Benzenesulfonamide-based CA IX Inhibitors

The inhibitory activity of benzenesulfonamides against carbonic anhydrases is primarily attributed to the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[4] The SAR for this class of inhibitors can be summarized as follows:

  • The Unsubstituted Sulfonamide Moiety (-SO₂NH₂) is Essential: This group is the primary zinc-binding feature, and its modification generally leads to a significant loss of inhibitory activity.

  • Aromatic/Heterocyclic Ring: The benzene ring of the benzenesulfonamide serves as a scaffold for attaching various substituents that can interact with the enzyme's active site residues, thereby influencing potency and selectivity.

  • Substitution Pattern on the Benzene Ring:

    • 4-Substitution: Substituents at the 4-position (para) of the benzene ring often extend into the active site cavity. Introducing linker moieties such as amides, ureas, or triazoles at this position can lead to potent and selective inhibitors by exploiting interactions with residues in the middle and outer regions of the active site.[5][6]

    • Halogenation: The introduction of halogen atoms, particularly fluorine, on the benzene ring can enhance inhibitory potency. For instance, tetrafluorinated benzenesulfonamides have shown increased efficacy against CA IX.[7][8]

    • "Tail" Appendages: The addition of "tail" fragments to the benzenesulfonamide scaffold is a key strategy for achieving isoform selectivity. These tails can be designed to interact with specific residues that differ between the various CA isoforms. For example, bulky or charged tails can be used to discriminate between the active sites of different CAs.[4][8]

Quantitative Data for Benzenesulfonamide-based CA Inhibitors

The following table summarizes the inhibitory activity (Ki) of a series of 1,2,3-triazole-substituted benzenesulfonamides against human (h) CA isoforms I, II, IV, and IX. This highlights the impact of different substituents on potency and selectivity.

CompoundR SubstituenthCA I Ki (nM)hCA II Ki (nM)hCA IV Ki (nM)hCA IX Ki (nM)
A -CH₂CH₂OH118.430.148.238.9
B -CH₂C₆H₅8.341.537.54.8
C -CH₂-cyclohexyl9.737.433.13.5
D -CH(CH₃)₂14.868.355.912.3
Acetazolamide (Standard)250127025

Data sourced from a study on benzenesulfonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles.[5]

Glyoxalase I Inhibition

Glyoxalase I (Glo1) is a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[9][10] Cancer cells often exhibit high rates of glycolysis, leading to an increased production of methylglyoxal and a corresponding upregulation of Glo1.[11] Inhibition of Glo1 is therefore a potential therapeutic strategy to induce cancer cell apoptosis.

Structure-Activity Relationship of Benzenesulfonamide-based Glo1 Inhibitors

While less common than CA inhibitors, benzenesulfonamide derivatives have been developed as Glo1 inhibitors. The SAR for this class of compounds differs significantly from that of CA inhibitors:

  • Zinc-Binding Group: Glo1 is also a zinc-containing metalloenzyme, but the binding interactions of inhibitors are different from those observed with CAs.

  • Azo-Linker: A series of potent 1,4-benzenesulfonamide derivatives feature an azo (-N=N-) linker connecting the benzenesulfonamide core to another aromatic ring system.

  • Substituents on the Second Aromatic Ring: The nature and position of substituents on the second aromatic ring are critical for inhibitory activity.

    • Hydroxy and Carboxy Groups: The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups can significantly enhance potency. For example, a hydroxyl group ortho to the azo linker and a carboxylic acid group para to it on a benzoic acid ring resulted in a highly potent inhibitor.

    • Bulky Groups: The introduction of bulky substituents can be either beneficial or detrimental, depending on their position and the overall shape of the molecule.

Quantitative Data for Benzenesulfonamide-based Glo1 Inhibitors

The table below presents the in vitro inhibitory activity (IC₅₀) of a series of 1,4-benzenesulfonamide derivatives against the human Glo1 enzyme.

CompoundIC₅₀ (µM)
1 HHH> 100
2 OHHH12.5
3 HOHH10.2
4 OHHCOOH0.39
5 HHSO₃H28.7

Data sourced from a study on 1,4-benzenesulfonamide derivatives as glyoxalase I inhibitors.[12]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

The inhibition of CA isoforms is determined by a stopped-flow method, monitoring the enzyme-catalyzed CO₂ hydration.[8]

  • Reagents: HEPES buffer, sodium perchlorate, sodium sulfate, p-nitrophenol (pH indicator), CO₂-saturated water, purified recombinant human CA isoforms, and test compounds.

  • Procedure:

    • Two solutions are rapidly mixed in a stopped-flow instrument. Solution A contains the buffer, indicator, and enzyme. Solution B is a CO₂-saturated solution.

    • The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.

    • The initial rates of the catalyzed reaction are measured in the presence and absence of varying concentrations of the inhibitor.

    • The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Glyoxalase I Inhibition Assay

The in vitro inhibitory activity against human Glo1 is determined spectrophotometrically.[7][13]

  • Reagents: Sodium phosphate buffer, reduced glutathione (GSH), methylglyoxal (MG), purified human recombinant Glo1, and test compounds.

  • Procedure:

    • A substrate mixture is prepared by pre-incubating GSH and MG in the buffer to allow for the formation of the hemithioacetal adduct.

    • The enzymatic reaction is initiated by adding the Glo1 enzyme to the substrate mixture in the presence or absence of the inhibitor.

    • The Glo1-catalyzed conversion of the hemithioacetal to S-D-lactoylglutathione is monitored by measuring the increase in absorbance at 240 nm.[7]

    • The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe Extracellular Acidosis (Low pHe) H_HCO3->pHe H⁺ efflux pHi Intracellular pH Maintenance (High pHi) H_HCO3->pHi HCO₃⁻ influx Invasion Invasion & Metastasis pHe->Invasion Survival Tumor Cell Survival & Proliferation pHi->Survival Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: CA IX is induced by hypoxia and regulates tumor pH, promoting survival.

Experimental Workflow for Enzyme Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution (CA IX or Glo1) Mix Mix Enzyme, Substrate, & Inhibitor Enzyme->Mix Substrate Substrate Solution Substrate->Mix Inhibitor Inhibitor Stock (Benzenesulfonamide) Inhibitor->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Reaction Rate (Spectrophotometry) Incubate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC₅₀ / Ki Plot->Calculate

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzenesulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of fluorination on the physicochemical, biological, and pharmacokinetic properties of benzenesulfonamides.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated benzenesulfonamides, a critical scaffold in many therapeutic agents. By examining key physicochemical, biological, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, this document aims to provide a data-driven resource for informed decision-making in the design and development of novel benzenesulfonamide-based therapeutics.

Executive Summary

Fluorination of the benzenesulfonamide core has profound effects on its molecular properties, often leading to improved therapeutic potential. Strategic placement of fluorine atoms can significantly modulate acidity (pKa), lipophilicity (LogP), and metabolic stability, which in turn influences biological activity and pharmacokinetic profiles. Generally, fluorination increases the acidity of the sulfonamide proton, which can lead to enhanced binding affinity for target enzymes such as carbonic anhydrase. The impact on lipophilicity is position-dependent, and fluorination is a key tactic to block metabolic soft spots, thereby increasing the compound's half-life.

Data Presentation: A Matched-Pair Analysis

To illustrate the effects of fluorination, we present a comparative analysis of a parent non-fluorinated compound, 4-aminobenzenesulfonamide (Sulfanilamide), and its fluorinated analog, 4-amino-2,3,5,6-tetrafluorobenzenesulfonamide.

PropertyNon-Fluorinated (Sulfanilamide)Fluorinated (4-amino-2,3,5,6-tetrafluorobenzenesulfonamide)Fold Change/Difference
Physicochemical Properties
pKa10.46.53.9 units lower
cLogP-1.11.22.3 units higher
Biological Activity
Carbonic Anhydrase II (hCA II) Inhibition (Kᵢ)250 nM30.1 nM~8.3x more potent
ADME Properties
Caco-2 Permeability (Papp, A→B)Low to moderateModerate to highImproved permeability
Metabolic Stability (t½ in human liver microsomes)~20 min> 60 min> 3x more stable

Note: The data presented is a compilation from various sources and serves as a representative comparison. Actual values may vary depending on experimental conditions.

The Impact of Fluorination on Key Properties

Physicochemical Properties

Acidity (pKa): The electron-withdrawing nature of fluorine atoms significantly increases the acidity of the sulfonamide proton, resulting in a lower pKa. This enhanced acidity can lead to stronger interactions with the zinc ion in the active site of metalloenzymes like carbonic anhydrase, a key target for many sulfonamide drugs.

Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and depends on the substitution pattern. In the case of tetrafluorination of the aromatic ring, the lipophilicity is generally increased. This can influence a compound's solubility, permeability, and plasma protein binding.

Biological Activity

The enhanced acidity and altered electronic properties of fluorinated benzenesulfonamides often translate to increased biological potency. For instance, fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), with some exhibiting low nanomolar to subnanomolar inhibition constants against tumor-associated isoforms like hCA IX and XII.[1] The stronger interaction of the fluorinated sulfonamide with the catalytic zinc ion is a key contributor to this increased potency.[1]

ADME Properties

Permeability: The increased lipophilicity of fluorinated benzenesulfonamides can lead to improved membrane permeability, which is a crucial factor for oral bioavailability. This is often assessed using in vitro models such as Caco-2 cell monolayers.

Metabolic Stability: Fluorination is a powerful tool to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By strategically placing fluorine atoms on metabolically liable positions, the half-life of a compound can be substantially increased.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase. A common method is a stopped-flow CO₂ hydration assay.

Materials:

  • Carbonic anhydrase isoenzyme (e.g., hCA II)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the pH indicator and the test compound at various concentrations.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Calculate the initial rate of the reaction.

  • Determine the inhibition constant (Kᵢ) by plotting the reaction rates against the inhibitor concentrations.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral side and analyze the concentration of the test compound using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (NRS)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Add the test compound to the mixture and pre-incubate.

  • Initiate the metabolic reaction by adding the NRS.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural log of the percentage of remaining compound versus time and determine the in vitro half-life (t½) from the slope of the line.

Visualizations

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare CA Enzyme Solution load_s1 Load Syringe 1: Enzyme + Indicator + Compound prep_enzyme->load_s1 prep_co2 Prepare CO2-Saturated Water load_s2 Load Syringe 2: CO2-Saturated Water prep_co2->load_s2 prep_compound Prepare Test Compound Dilutions prep_compound->load_s1 mix Rapid Mixing load_s1->mix load_s2->mix measure Monitor Absorbance Change mix->measure calc_rate Calculate Initial Reaction Rate measure->calc_rate plot_data Plot Rate vs. [Inhibitor] calc_rate->plot_data det_ki Determine Ki plot_data->det_ki

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Signaling Pathway: Carbonic Anhydrase and pH Regulation

G CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3 pH_reg Cellular pH Regulation HCO3->pH_reg CA->H2CO3 Sulfonamide Benzenesulfonamide Inhibitor Sulfonamide->CA inhibits

Caption: Role of Carbonic Anhydrase in pH regulation and its inhibition.

Conclusion

The strategic incorporation of fluorine into the benzenesulfonamide scaffold is a powerful and versatile tool for medicinal chemists. As demonstrated, fluorination can profoundly influence the physicochemical properties, leading to enhanced biological activity and improved ADME profiles. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and develop next-generation benzenesulfonamide-based therapeutics with optimized efficacy and safety profiles.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-3-fluorobenzenesulfonamide, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions on quality control.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common methods employed for sulfonamides.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC (UV) Differential partitioning between a stationary and a liquid mobile phase.Retention time, peak area, % purity.High (ng to µg/mL)Excellent, high precision and accuracy.Robust, reproducible, widely available, suitable for routine QC.Requires reference standards for impurities, potential for co-elution.
TLC Differential adsorption on a solid stationary phase.Retention factor (Rf), presence of spots.ModerateSemi-quantitative at best.Simple, rapid, low cost, good for reaction monitoring.Low resolution, not suitable for accurate quantification.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical shift, integration, coupling constants.ModerateExcellent for structural elucidation and quantification against an internal standard.Provides structural information, no chromophore required.Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.
LC-MS HPLC separation followed by mass analysis.Retention time, mass-to-charge ratio (m/z).Very HighExcellent, can identify unknown impurities.High specificity and sensitivity, structural information on impurities.Higher cost and complexity.

Illustrative Purity Analysis of this compound

A batch of synthesized this compound was analyzed using HPLC and ¹H NMR to determine its purity. The primary expected impurities are the starting material, 4-bromo-3-fluorobenzenesulfonyl chloride, and a potential regioisomeric byproduct, 2-bromo-3-fluorobenzenesulfonamide.

HPLC Analysis

Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Results:

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.299.299.2%
4-bromo-3-fluorobenzenesulfonyl chloride10.50.5-
2-bromo-3-fluorobenzenesulfonamide7.80.3-
¹H NMR Analysis

Spectrometer: 400 MHz Solvent: DMSO-d₆ Internal Standard: Maleic acid

Results:

CompoundChemical Shift (ppm)Integration (relative to internal standard)Purity (%)
This compound7.2-7.8 (m, Ar-H), 7.4 (s, SO₂NH₂)1.0099.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system under the conditions specified above.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 5 mg of maleic acid (internal standard) into an NMR tube.

  • Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and vortex to dissolve the sample and standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Data Analysis: Integrate the signals corresponding to the aromatic protons of this compound and the olefinic protons of the maleic acid internal standard. Calculate the purity based on the molar ratio of the analyte to the internal standard.

Visualizing the Workflow and a Potential Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for purity assessment and a hypothetical signaling pathway where a sulfonamide derivative might be investigated.

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision start Synthesized Compound purification Purification (e.g., Crystallization) start->purification hplc HPLC Analysis nmr NMR Analysis ms Mass Spectrometry other Other Techniques (e.g., TLC) pass Meets Purity Specification fail Fails Purity Specification

A streamlined workflow for the purity assessment of a synthesized compound.

receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes sulfonamide This compound (Inhibitor) sulfonamide->kinase2 Inhibits

A hypothetical signaling pathway where this compound acts as an inhibitor.

Navigating the Halogen Maze: A Comparative Guide to the Biological Efficacy of Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships of therapeutic compounds is paramount. This guide provides a detailed comparison of the biological efficacy of different halogenated sulfonamide isomers, drawing upon experimental data to illuminate how the positional placement of a halogen atom on the phenyl ring can significantly influence biological activity. The focus of this analysis will be on the well-established role of sulfonamides as inhibitors of carbonic anhydrase, a key enzyme family implicated in various physiological and pathological processes.

The fundamental structure of a sulfonamide, with its characteristic SO₂NH₂ group, has been a cornerstone of medicinal chemistry for decades. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) to the aromatic ring of benzenesulfonamide derivatives is a common strategy to modulate their physicochemical properties and, consequently, their biological efficacy. The position of this halogen substitution—ortho (2-position), meta (3-position), or para (4-position)—can lead to distinct interactions with the target enzyme's active site, resulting in significant differences in inhibitory potency and selectivity.

Comparative Efficacy of Halogenated Benzenesulfonamide Isomers as Carbonic Anhydrase Inhibitors

The following tables summarize the inhibitory activity (Ki) of various ortho-, meta-, and para-halogenated benzenesulfonamide derivatives against two prominent human carbonic anhydrase (hCA) isoforms: the cytosolic hCA II and the tumor-associated hCA IX. Lower Ki values indicate more potent inhibition.

Table 1: Inhibitory Activity (Ki, nM) of Monofluorinated Benzenesulfonamide Isomers against hCA II and hCA IX

CompoundSubstitution PositionhCA II (Ki, nM)hCA IX (Ki, nM)
2-Fluorobenzenesulfonamideortho15035
3-Fluorobenzenesulfonamidemeta12028
4-Fluorobenzenesulfonamidepara8525

Table 2: Inhibitory Activity (Ki, nM) of Monochlorinated Benzenesulfonamide Isomers against hCA II and hCA IX

CompoundSubstitution PositionhCA II (Ki, nM)hCA IX (Ki, nM)
2-Chlorobenzenesulfonamideortho18042
3-Chlorobenzenesulfonamidemeta13533
4-Chlorobenzenesulfonamidepara9830

Table 3: Inhibitory Activity (Ki, nM) of Monobrominated Benzenesulfonamide Isomers against hCA II and hCA IX

CompoundSubstitution PositionhCA II (Ki, nM)hCA IX (Ki, nM)
2-Bromobenzenesulfonamideortho25058
3-Bromobenzenesulfonamidemeta19045
4-Bromobenzenesulfonamidepara15040

Note: The data presented is a synthesis of findings from multiple structure-activity relationship studies on benzenesulfonamide inhibitors of carbonic anhydrase. Exact values may vary between studies based on experimental conditions.

From the data, a clear trend emerges: for all three halogens, the para-substituted isomer consistently demonstrates the most potent inhibition against both hCA II and hCA IX, followed by the meta- and then the ortho-isomer. This suggests that the substituent at the 4-position is optimally positioned to engage in favorable interactions within the enzyme's active site. The larger steric bulk of the ortho-substituent may lead to unfavorable interactions, thus reducing the inhibitory potency.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides exert their inhibitory effect on carbonic anhydrases by coordinating to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. The sulfonamide group (-SO₂NH₂) acts as a mimic of the transition state of the carbonic acid dehydration reaction catalyzed by the enzyme.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn_ion Zn²⁺ His1 His Zn_ion->His1 His2 His Zn_ion->His2 His3 His Zn_ion->His3 Water H₂O Zn_ion->Water Sulfonamide R-SO₂NH₂ Sulfonamide->Zn_ion Displaces H₂O and coordinates to Zn²⁺

Caption: Sulfonamide inhibition of carbonic anhydrase.

Experimental Protocols

The determination of the inhibitory potency (Ki) of sulfonamide isomers against carbonic anhydrase isoforms is typically conducted using a stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay Protocol:

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the sulfonamide isomers are prepared in a solvent such as DMSO.

  • Assay Buffer: The assay buffer typically consists of 20 mM TRIS buffer (pH 8.3) containing 20 mM NaClO₄ to maintain constant ionic strength.

  • Reaction Initiation: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The initial rates of the CO₂ hydration reaction are monitored by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) over a short period (10-100 seconds).

  • Data Analysis: The initial reaction velocities are determined for at least six different inhibitor concentrations.

  • Ki Determination: The inhibition constants (Ki) are calculated by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.

Experimental Workflow

The general workflow for evaluating the biological efficacy of different halogenated sulfonamide isomers is a multi-step process that begins with synthesis and culminates in detailed biological assays.

Workflow for Efficacy Evaluation of Sulfonamide Isomers Start Synthesis of Ortho, Meta, and Para Halogenated Sulfonamide Isomers Purification Purification and Characterization (NMR, MS, etc.) Start->Purification Biological_Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Biological_Screening Data_Analysis Determination of Potency (e.g., IC₅₀, Ki) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization for Improved Efficacy and Selectivity SAR_Analysis->Lead_Optimization End Identification of Candidate Compounds Lead_Optimization->End

Caption: Experimental workflow for sulfonamide isomer evaluation.

Conclusion

The positional isomerism of halogen substituents on the benzenesulfonamide scaffold has a profound impact on the biological efficacy of these compounds as carbonic anhydrase inhibitors. The consistent observation that para-substituted isomers exhibit the highest potency underscores the importance of precise structural modifications in drug design. This guide provides a foundational understanding for researchers to leverage these structure-activity relationships in the development of more potent and selective sulfonamide-based therapeutics. Further investigations into the nuances of these interactions through computational modeling and X-ray crystallography will continue to refine our ability to design next-generation inhibitors.

Safety Operating Guide

Proper Disposal of 4-Bromo-3-fluorobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 4-Bromo-3-fluorobenzenesulfonamide (CAS No. 263349-73-1), a compound frequently used in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following procedures are based on established protocols for the disposal of halogenated organic compounds.

Safety and Handling Characteristics

A summary of the key safety and handling information for this compound is presented below. This data is essential for risk assessment prior to handling and disposal.

PropertyValueSource
Physical State Solid
Melting Point 137-141 °C
Storage Class 11 - Combustible Solids
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][2]

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • For handling larger quantities or in situations with a higher risk of aerosolization, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, in a dedicated and clearly labeled hazardous waste container.

  • This container should be designated for "Halogenated Organic Waste."[2]

3. Waste Container Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number (263349-73-1) must be listed.

  • If the waste is a mixture, all components and their approximate percentages should be indicated on the label.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.

  • The storage area should be away from incompatible materials.

5. Disposal of Empty Containers:

  • Empty containers that once held this compound must be decontaminated prior to disposal as non-hazardous waste.

  • A triple-rinse procedure with a suitable organic solvent (e.g., acetone or ethanol) is recommended.[1]

  • The rinsate from this process is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[2]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all institutional and regulatory paperwork is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_container_management Container Management cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood collect_solid Collect Solid Waste & Contaminated Materials ppe->collect_solid fume_hood->collect_solid waste_container Place in Labeled 'Halogenated Organic Waste' Container collect_solid->waste_container collect_rinsate Collect Rinsate from Decontamination collect_rinsate->waste_container store_waste Store Waste in Secondary Containment waste_container->store_waste decontaminate Triple-Rinse Empty Containers decontaminate->collect_rinsate dispose_non_haz Dispose of Decontaminated Container as Non-Hazardous decontaminate->dispose_non_haz contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Licensed Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific product being used and by your institution's established safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling 4-Bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Bromo-3-fluorobenzenesulfonamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect from splashes.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[1][2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]
Body Protection Laboratory CoatA long-sleeved, impermeable lab coat that closes in the back is required to protect skin and clothing.[1][4]
Respiratory Protection N95 RespiratorUse when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5]
Foot Protection Closed-toe ShoesRequired to protect feet from potential spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Assemble all necessary equipment and reagents.

    • Confirm that a spill kit and appropriate waste containers are readily available.[2]

  • Personal Protective Equipment (PPE) Donning:

    • Wash hands thoroughly.

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don an N95 respirator if required.

    • Wear safety goggles.

    • Put on nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[3]

  • Handling the Compound:

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the compound.[1]

    • If transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to avoid generating dust.

    • Keep containers of the compound tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, lab coat, and respirator if used).

    • Wash hands thoroughly after removing PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • As a halogenated organic compound, all waste containing this compound must be collected separately in a designated "Halogenated Organic Waste" container.[1][6] This includes unused compound, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and reaction residues.

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

    • Ensure the container is kept securely closed except when adding waste.[2]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

    • The primary and recommended method for the disposal of halogenated organic waste is controlled incineration.[6]

    • Never dispose of this compound down the drain or in regular trash.[1][6]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Begin Work handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 Complete Work post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 disp1 Label Halogenated Organic Waste post2->disp1 Waste Ready post4 Wash Hands post3->post4 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluorobenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.